Tuberculosis inhibitor 7
Description
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Structure
3D Structure
Properties
Molecular Formula |
C21H18FN3O2S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-methoxy-6-[(3-methoxyphenyl)methylsulfanyl]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C21H18FN3O2S/c1-26-17-5-3-4-14(12-17)13-28-19-11-10-18-23-20(21(27-2)25(18)24-19)15-6-8-16(22)9-7-15/h3-12H,13H2,1-2H3 |
InChI Key |
RKPUYIBLTUCHSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NN3C(=NC(=C3OC)C4=CC=C(C=C4)F)C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
"Tuberculosis inhibitor 7" structure-activity relationship (SAR) studies
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Pyrazine-2-Carboxamide Analogues as Tuberculosis Inhibitors
Introduction
The global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb), necessitates the urgent discovery of novel therapeutics. Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into the chemical features required for a molecule's biological activity. This guide focuses on the SAR of a promising class of anti-tubercular agents: pyrazine-2-carboxamide analogues.
It is important to note that "Tuberculosis inhibitor 7" is not a standardized nomenclature for a specific compound. Instead, it is a common placeholder in scientific literature. This whitepaper will, therefore, synthesize findings related to a series of N-phenyl pyrazine-2-carboxamide derivatives to exemplify the SAR process in the context of anti-TB drug development.
Core Scaffold and Rationale
The pyrazine-2-carboxamide scaffold is of significant interest due to its presence in the first-line anti-TB drug pyrazinamide (PZA). PZA is a prodrug that is converted to its active form, pyrazinoic acid, within the mycobacterium. This established clinical precedent makes pyrazine-2-carboxamide derivatives an attractive starting point for the development of new agents with potentially improved efficacy and novel mechanisms of action.
Quantitative Structure-Activity Relationship Data
The anti-tubercular activity of a series of N-phenyl pyrazine-2-carboxamide derivatives has been evaluated against M. tb. The following tables summarize the key quantitative data from these studies, providing a clear comparison of the impact of various substitutions on inhibitory activity.
Table 1: In Vitro Anti-tubercular Activity of N-phenyl pyrazine-2-carboxamide Analogues
| Compound ID | R1 | R2 | R3 | R4 | IC90 (µg/mL) |
| 7a | H | H | H | H | > 100 |
| 7b | H | H | Cl | H | 50 |
| 7c | H | H | I | H | 12.5 |
| 7d | H | H | NO2 | H | 25 |
| 7e | H | CH3 | I | H | 6.25 |
| 7f | H | CH3 | Cl | H | 25 |
| 7g | Cl | H | I | H | 3.13 |
| 7h | Cl | CH3 | I | H | 1.56 |
| 7i | tert-Butyl | H | I | H | 1.56 |
| 7j | tert-Butyl | CH3 | I | H | 0.82 |
| 7k | tert-Butyl | H | Cl | H | 6.25 |
| 7l | tert-Butyl | CH3 | Cl | H | 3.13 |
IC90: Inhibitory concentration required to inhibit 90% of mycobacterial growth.
Interpretation of SAR Findings
The data presented in Table 1 reveals several key trends for the N-phenyl pyrazine-2-carboxamide series:
-
Importance of the Phenyl Ring Substitution: Unsubstituted compound 7a was inactive, highlighting the necessity of substitutions on the N-phenyl ring for anti-tubercular activity.
-
Effect of Halogen Substitution: The introduction of a halogen at the R3 position significantly enhanced potency. Iodine substitution (e.g., 7c ) was generally more favorable than chlorine (7b ). The most active compounds in the series all feature an iodine atom at this position.[1]
-
Role of the Pyrazine Ring Substituents: The addition of bulky, lipophilic groups at the R1 position of the pyrazine ring, such as a tert-butyl group, led to a substantial increase in activity. For instance, compound 7i (tert-butyl, iodine) is significantly more potent than 7c (H, iodine).
-
Synergistic Effects: The combination of a tert-butyl group at R1 and an iodine at R3 resulted in the most potent analogues, such as 7j , which exhibited an IC90 of 0.82 µg/mL.[1]
-
Influence of Methyl Substitution: A methyl group at the R2 position on the phenyl ring generally provided a modest increase in activity, as seen when comparing 7e to 7c and 7j to 7i .
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of pyrazine-2-carboxamide analogues.
General Synthesis of N-phenyl pyrazine-2-carboxamide Analogues
-
Acid Chloride Formation: The corresponding pyrazine-2-carboxylic acid (50 mmol) is refluxed with thionyl chloride (75 mmol) in dry toluene (20 mL) for 1 hour.[1]
-
Solvent Removal: Excess thionyl chloride is removed by repeated evaporation with dry toluene under vacuum.
-
Amide Coupling: The resulting crude acid chloride is dissolved in dry toluene and added dropwise to a solution of the appropriately substituted aniline (50 mmol) and triethylamine (55 mmol) in dry toluene at 0°C.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
In Vitro Anti-tubercular Activity Assay (Microplate Alamar Blue Assay)
-
Culture Preparation: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions are prepared in a 96-well microplate.
-
Inoculation: A bacterial inoculum is prepared and adjusted to a McFarland standard of 1.0, then diluted 1:20. 100 µL of this inoculum is added to each well of the microplate containing the test compounds.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Reading: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are re-incubated for 24 hours.
-
Data Analysis: A blue color in the well indicates no bacterial growth, while a pink color indicates growth. The minimum inhibitory concentration (MIC) or IC90 is determined as the lowest concentration of the compound that prevents the color change from blue to pink.
Visualizations
The following diagrams illustrate key logical and experimental workflows in the SAR study of pyrazine-2-carboxamide analogues.
Caption: Logical flow of the structure-activity relationship for pyrazine-2-carboxamides.
Caption: General experimental workflow for SAR-driven drug discovery.
Conclusion and Future Directions
The SAR studies on N-phenyl pyrazine-2-carboxamide analogues have successfully identified key structural features that govern their anti-tubercular activity. Specifically, the presence of a bulky, lipophilic group on the pyrazine ring and a large halogen, preferably iodine, on the N-phenyl ring are crucial for high potency. The most promising compounds from this series, such as 7j , warrant further investigation, including determination of their mechanism of action, evaluation against drug-resistant strains, and assessment of their pharmacokinetic and toxicological profiles. These findings provide a solid foundation for the rational design of the next generation of pyrazine-2-carboxamide-based anti-tubercular agents.
References
Discovery of a Novel Antitubercular Agent: A Technical Overview of Compound 7, an Allosteric Inhibitor of Mycobacterium tuberculosis Fumarate Hydratase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the discovery and characterization of a novel antitubercular agent, designated as Compound 7. This small molecule, chemically identified as N-(5-(azepan-1-ylsulfonyl)-2-methoxyphenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide, presents a promising therapeutic avenue through its selective, allosteric inhibition of Mycobacterium tuberculosis (Mtb) fumarate hydratase (FH), an essential enzyme in the tricarboxylic acid (TCA) cycle.
Core Discovery and Rationale
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis necessitates the identification of novel drug targets and chemical matter with new mechanisms of action. Enzymes of essential metabolic pathways, such as the TCA cycle, are attractive targets. However, the high degree of conservation of these enzymes between prokaryotes and eukaryotes poses a significant challenge for developing selective inhibitors.
Compound 7 was identified through a high-throughput screening campaign designed to find inhibitors of Mtb fumarate hydratase.[1] The rationale for targeting this enzyme is its demonstrated essentiality for Mtb, making its inhibition a viable strategy to arrest bacterial growth.[1]
Quantitative Data Summary
The biological activity of Compound 7 has been characterized through various in vitro assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Organism/Enzyme | Assay Type | Reference |
| IC50 | 2.5 ± 1.1 μM | M. tuberculosis Fumarate Hydratase | Fluorescence-based enzyme inhibition assay | [1] |
| Inhibition of Bacterial Growth | 35% ± 6% growth relative to control | M. tuberculosis H37Rv | Whole-cell growth inhibition assay (at 250 μM) | |
| Selectivity | Selective for Mtb FH over human FH | Human Fumarate Hydratase | Enzyme inhibition assay | [1] |
Mechanism of Action: Allosteric Inhibition
A key feature of Compound 7 is its novel mechanism of action. X-ray crystallography studies have revealed that Compound 7 does not bind to the active site of fumarate hydratase, which is highly conserved between Mtb and humans. Instead, it binds to a previously undiscovered allosteric site that is not conserved in the human homolog, thus accounting for its selectivity.[1][2]
The binding of Compound 7 to this allosteric site induces significant conformational changes in the enzyme. A unique dimeric binding mode has been observed, where two molecules of Compound 7 interact within the allosteric pocket.[2][3] This interaction locks the enzyme in a conformation that is incompatible with substrate binding, thereby inhibiting its catalytic activity.[1][2]
Experimental Protocols
Synthesis of Compound 7
While the primary literature confirms the resynthesis of Compound 7 for identity and purity verification, a detailed, step-by-step protocol is typically found in the supplementary materials of the cited publications. The synthesis involves the coupling of two key fragments: a substituted phthalazinone moiety and a sulfonamide-containing aniline derivative.
In Vitro Fumarate Hydratase Inhibition Assay
A fluorescence-based high-throughput screening assay was developed to monitor the activity of Mtb fumarate hydratase.[1]
-
Principle: The assay is based on a coupled enzyme reaction. Fumarate hydratase converts fumarate to L-malate. L-malate is then oxidized by malate dehydrogenase (MDH), which reduces NAD+ to NADH. The production of NADH is coupled to the reduction of a non-fluorescent substrate (resazurin) to a fluorescent product (resorufin) by diaphorase. The rate of increase in fluorescence is proportional to the activity of fumarate hydratase.
-
Reagents:
-
Mtb Fumarate Hydratase
-
Fumarate (substrate)
-
Malate Dehydrogenase (MDH)
-
Citrate Synthase
-
NAD+
-
Acetyl-CoA
-
Diaphorase
-
Resazurin
-
Compound 7 (or other test compounds)
-
Assay Buffer (e.g., 50 mM Tris pH 8, 5 mM MgCl2, 0.01% Brij 35)
-
-
Procedure:
-
The assay is performed in 384-well plates.
-
Test compounds (like Compound 7) are pre-incubated with the enzyme mixture (Mtb FH, MDH, citrate synthase, NAD+, acetyl-CoA, diaphorase, resazurin).
-
The reaction is initiated by the addition of the substrate, fumarate.
-
The fluorescence intensity (excitation ~525 nm, emission ~598 nm) is measured kinetically over time.
-
The initial reaction rates are calculated and normalized against controls (no inhibitor).
-
IC50 values are determined by fitting the dose-response data to a suitable model.
-
M. tuberculosis Growth Inhibition Assay
The effect of Compound 7 on the growth of whole Mtb cells was assessed using a fluorescent reporter strain.
-
Bacterial Strain: M. tuberculosis H37Rv constitutively expressing Green Fluorescent Protein (GFP).
-
Culture Conditions: Bacteria are grown in 7H9 medium supplemented with glucose and casitone under aerobic conditions.
-
Procedure:
-
Cultures are treated with various concentrations of Compound 7 (up to 250 μM) or a vehicle control (DMSO).
-
The cultures are incubated, and bacterial growth is monitored by measuring the fluorescence of the GFP-expressing cells over a period of several days (e.g., 12 days).
-
The relative fluorescence units (RFU) are used as a proxy for bacterial growth.
-
The growth of treated cultures is compared to the vehicle-treated control to determine the percentage of growth inhibition.
-
Future Directions
The discovery of Compound 7 as a selective allosteric inhibitor of Mtb fumarate hydratase represents a significant advancement in the field of antitubercular drug discovery.[1] It validates the targeting of highly conserved metabolic enzymes through allosteric mechanisms as a viable strategy. Future work will likely focus on:
-
Lead Optimization: Improving the potency and pharmacokinetic properties of Compound 7 to enhance its in vivo efficacy.
-
In Vivo Studies: Evaluating the efficacy of optimized analogs in animal models of tuberculosis.
-
Mechanism of Action Studies: Further elucidating the structural and dynamic basis of the allosteric inhibition to guide rational drug design.
This in-depth guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of Compound 7, a novel antitubercular agent. The data and protocols presented herein should serve as a valuable resource for researchers and professionals in the field of tuberculosis drug development.
References
- 1. pnas.org [pnas.org]
- 2. Selective small molecule inhibitor of the Mycobacterium tuberculosis fumarate hydratase reveals an allosteric regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting of Fumarate Hydratase from Mycobacterium tuberculosis Using Allosteric Inhibitors with a Dimeric-Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Tuberculosis Inhibitor 7 Against Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening of "Tuberculosis inhibitor 7," a promising compound in the fight against Mycobacterium tuberculosis (M. tuberculosis). This document details the in vitro efficacy, experimental protocols for key assays, and the putative mechanism of action, presenting a valuable resource for researchers in the field of tuberculosis drug discovery.
Compound Identification and In Vitro Efficacy
This compound, chemically identified as a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative (also referred to as compound 2d), has demonstrated significant activity against M. tuberculosis in initial screening assays.[1][2] The primary quantitative measure of its efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits 90% of bacterial growth (MIC90).
The in vitro activity of this compound was assessed against both M. tuberculosis and Mycobacterium marinum (M. marinum), a closely related species often used as a surrogate model. The results of these initial screenings are summarized in the table below.
| Compound | Chemical Class | Target Organism | MIC90 (μM) |
| This compound (compound 2d) | 3-methoxy-2-phenylimidazo[1,2-b]pyridazine | Mycobacterium tuberculosis | 0.63[1][2] |
| This compound (compound 2d) | 3-methoxy-2-phenylimidazo[1,2-b]pyridazine | Mycobacterium marinum | 0.63[1][2] |
Experimental Protocols
The determination of the MIC90 for this compound was conducted using a specialized high-throughput screening assay employing an autoluminescent strain of M. tuberculosis. This method offers a rapid and sensitive measure of bacterial viability.
Determination of Minimum Inhibitory Concentration (MIC) using Autoluminescent M. tuberculosis
This protocol outlines the key steps for determining the MIC of a test compound against an autoluminescent strain of M. tuberculosis H37Rv.[3][4]
Materials:
-
Autoluminescent M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
-
Test compound (this compound)
-
Sterile 384-well white opaque microplates
-
Luminometer
-
Control drugs (e.g., Isoniazid)
Procedure:
-
Compound Preparation: Prepare a serial two-fold dilution of this compound in an appropriate solvent.
-
Inoculum Preparation: Culture the autoluminescent M. tuberculosis H37Rv strain in Middlebrook 7H9 broth until it reaches the mid-logarithmic growth phase. Adjust the bacterial suspension to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
Assay Plate Setup: Dispense the diluted test compound into the wells of a 384-well white opaque microplate. Include wells for a "no drug" control and a "no bacteria" (media only) control.
-
Inoculation: Add the prepared M. tuberculosis inoculum to each well containing the test compound and the "no drug" control wells.
-
Incubation: Incubate the microplate at 37°C for a period of 3 to 7 days.
-
Luminescence Reading: Measure the luminescence in each well using a luminometer. The light output is directly proportional to the number of viable bacteria.
-
MIC90 Determination: The MIC90 is defined as the lowest concentration of the test compound that results in a 90% reduction in luminescence compared to the "no drug" control.
Experimental workflow for MIC90 determination.
Proposed Mechanism of Action
While the specific molecular target of the 3-methoxy-2-phenylimidazo[1,2-b]pyridazine class of compounds has not been definitively elucidated, research on the closely related imidazo[1,2-a]pyridine series provides strong evidence for a likely mechanism of action.[5][6][7] Studies have shown that imidazo[1,2-a]pyridines target QcrB, a subunit of the ubiquinol-cytochrome c reductase (cytochrome bc1 complex), which is a critical component of the electron transport chain in M. tuberculosis.[5][7][8]
Inhibition of QcrB disrupts the electron flow, leading to a collapse of the proton motive force across the bacterial membrane. This, in turn, inhibits ATP synthesis, the primary energy currency of the cell, ultimately resulting in bacterial cell death.
Proposed mechanism of action via QcrB inhibition.
Conclusion
This compound, a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative, has emerged as a potent inhibitor of M. tuberculosis growth in vitro. The initial screening data, obtained through a rapid and sensitive autoluminescent MIC assay, highlights its potential as a lead compound for further development. The proposed mechanism of action, through the inhibition of the essential QcrB subunit of the electron transport chain, represents a promising avenue for targeting drug-susceptible and potentially drug-resistant strains of M. tuberculosis. Further studies are warranted to optimize the pharmacokinetic properties of this compound class and to validate its mechanism of action.
References
- 1. 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple and rapid method to determine antimycobacterial potency of compounds by using autoluminescent Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
An In-depth Technical Guide on the Tuberculosis Inhibitor: N-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)phenyl)-2,3-dihydro-1H-indene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of a potent inhibitor of Mycobacterium tuberculosis, identified as "compound 7" in the foundational study by Kamsri et al. (2020). This benzimidazole derivative targets the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycobacterial mycolic acid biosynthesis pathway. The availability of its crystal structure in complex with InhA (PDB ID: 6R9W) provides a solid foundation for understanding its mechanism of action and for further drug development efforts.[1][2][3][4]
Chemical Properties
The inhibitor is chemically identified as N-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)phenyl)-2,3-dihydro-1H-indene-2-carboxamide . Its structure is characterized by a central benzimidazole core linked to a phenyl group via a thioether bond, which in turn is connected to an indane carboxamide moiety.
| Property | Value | Reference |
| Molecular Formula | C24H21N3OS | Kamsri et al. (2020) |
| Molecular Weight | 400.5 g/mol | Kamsri et al. (2020) |
| PDB ID | 6R9W | [1] |
Biological Activity
This compound has demonstrated significant inhibitory activity against both the purified InhA enzyme and whole M. tuberculosis cells.
| Assay | Value | Reference |
| InhA Inhibition (IC50) | 0.22 µM | [1][2][3][4] |
| Whole-cell activity (MIC) against M. tuberculosis H37Rv | 25 µg/mL | [1][3] |
Experimental Protocols
Synthesis of N-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)phenyl)-2,3-dihydro-1H-indene-2-carboxamide
The synthesis of this benzimidazole derivative involves a multi-step process. A general procedure for the synthesis of similar benzimidazole compounds is outlined below, based on common synthetic methodologies for this class of compounds. For the specific synthesis of this compound, the original publication by Kamsri et al. should be consulted for precise details.
-
Synthesis of 2-chloromethyl benzimidazole: A solution of benzene-1,2-diamine and 2-chloroacetic acid is refluxed in hydrochloric acid. The reaction mixture is then cooled and neutralized with ammonium hydroxide to precipitate the product, which is subsequently purified by recrystallization.
-
Coupling Reaction: The synthesized 2-chloromethyl benzimidazole is then reacted with a substituted amine or alcohol in the presence of a base (e.g., potassium hydroxide) and a catalyst (e.g., potassium iodide) in a suitable solvent like ethanol. The reaction mixture is refluxed, followed by workup and purification to yield the final product.
InhA Inhibition Assay
The inhibitory activity of the compound against InhA is determined using a spectrophotometric assay that monitors the oxidation of NADH.[5]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the InhA enzyme, the inhibitor at various concentrations, the substrate (e.g., 2-trans-dodecenoyl-coenzyme A), and NADH in a suitable buffer (e.g., 30 mM PIPES, pH 6.8).
-
Initiation and Measurement: The reaction is initiated by the addition of the InhA enzyme. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Whole-Cell Activity Assay (Resazurin Microtiter Assay - REMA)
The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv is determined using the REMA method.[3][6][7][8]
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in a suitable broth (e.g., 7H9 broth supplemented with OADC) and adjusted to a specific McFarland standard.
-
Plate Preparation: The compound is serially diluted in a 96-well microtiter plate. The bacterial inoculum is then added to each well.
-
Incubation: The plate is incubated at 37°C for a defined period (typically 7 days).
-
Resazurin Addition and Reading: A solution of resazurin is added to each well, and the plate is re-incubated overnight. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Protein Expression and Crystallization
The crystal structure of InhA in complex with the inhibitor was obtained through the following general steps:
-
Protein Expression and Purification: The inhA gene from M. tuberculosis H37Rv is cloned into an expression vector and transformed into a suitable host, such as E. coli BL21(DE3). The protein is then overexpressed and purified using standard chromatographic techniques.
-
Crystallization: The purified InhA protein is mixed with NADH and the inhibitor. This complex is then subjected to crystallization trials using various precipitating agents and conditions. The hanging drop vapor diffusion method is commonly employed.
-
X-ray Diffraction: The resulting crystals are cryo-protected and subjected to X-ray diffraction to collect diffraction data. The structure is then solved by molecular replacement and refined.
Mechanism of Action and Signaling Pathway
The primary target of this inhibitor is InhA, an enoyl-acyl carrier protein reductase that is a key enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis. The FAS-II system is responsible for the elongation of fatty acids that are precursors to mycolic acids, the major component of the mycobacterial cell wall. By inhibiting InhA, the compound disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately bacterial death.
The inhibitor binds to a hydrophobic pocket within the InhA active site, which is implicated in binding the aliphatic portions of the enzyme's substrates. Notably, this binding site is distant from the NADH cofactor binding site.[1][3]
Below is a diagram illustrating the mycolic acid biosynthesis pathway and the role of the inhibitor.
Caption: Mycolic Acid Biosynthesis Pathway and Inhibition by the Benzimidazole Derivative.
References
- 1. rcsb.org [rcsb.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Disruption of key NADH-binding pocket residues of the Mycobacterium tuberculosis InhA affects DD-CoA binding ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resazurin microtiter assay (REMA) assay for measuring the susceptibility of H37Rv to rifampicin and MCC950 [bio-protocol.org]
- 7. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
Synthesis of Novel Imidazo[1,2-b]pyridazine Derivatives as Potent Anti-Tuberculosis Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistent global health threat posed by tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutics. The imidazo[1,2-b]pyridazine scaffold has emerged as a promising framework for the design of potent anti-mycobacterial agents. This technical guide details the synthesis, biological evaluation, and structure-activity relationships of a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives, including the highly active "Tuberculosis inhibitor 7," which has demonstrated significant in vitro efficacy against Mycobacterium tuberculosis.
Core Synthesis Strategy
The synthetic route to the target 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives commences with the construction of the core imidazo[1,2-b]pyridazine ring system. This is typically achieved through the condensation of a substituted 3-aminopyridazine with an α-haloketone. Subsequent functionalization at various positions on the bicyclic scaffold allows for the exploration of structure-activity relationships (SAR) and optimization of anti-tubercular potency.
A key intermediate in the synthesis of the most potent analogues is 6-chloro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine. The chlorine atom at the C6-position serves as a versatile handle for introducing a variety of substituents via nucleophilic aromatic substitution reactions.
Quantitative Data Summary
The in vitro anti-tubercular activity of the synthesized 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives was evaluated against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm). The following table summarizes the Minimum Inhibitory Concentration (MIC₉₀) values for a selection of the most active compounds.
| Compound ID | R (Substitution at C6) | Mtb MIC₉₀ (µM)[1][2] | Mm MIC₉₀ (µM)[1][2] |
| 1 | H | >25.3 | >25.3 |
| 2 | OPh | 1.26 | 0.63 |
| 3 (TB inhibitor 7) | S-CH₂-Ph | 0.63 | 0.63 |
| 4 | O-CH₂-Ph | 0.63 | 0.63 |
| 5 | NH-CH₂-Ph | 1.26 | 1.26 |
Experimental Protocols
General Synthesis of 6-Substituted-3-methoxy-2-phenylimidazo[1,2-b]pyridazines
A representative experimental protocol for the synthesis of the target compounds is outlined below.
Step 1: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3(5H)-one
A mixture of 3-amino-6-chloropyridazine and phenylglyoxal is refluxed in a suitable solvent such as ethanol to yield the corresponding imidazo[1,2-b]pyridazin-3(5H)-one.
Step 2: Methylation to 6-Chloro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine
The product from Step 1 is treated with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in an appropriate solvent (e.g., DMF) to afford the 3-methoxy derivative.
Step 3: Nucleophilic Aromatic Substitution at C6
The 6-chloro intermediate is reacted with a variety of nucleophiles (e.g., benzyl mercaptan, benzyl alcohol, benzylamine) in the presence of a suitable base and solvent to yield the final 6-substituted derivatives.
In Vitro Anti-Tubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
The anti-tubercular activity of the synthesized compounds is determined using the Microplate Alamar Blue Assay (MABA).
-
Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
The bacterial culture is diluted to a standardized optical density.
-
The compounds are serially diluted in a 96-well microplate.
-
The bacterial suspension is added to each well.
-
Plates are incubated at 37°C for 5-7 days.
-
Alamar Blue reagent is added to each well, and the plates are re-incubated.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
In Vitro Metabolic Stability Assay
The metabolic stability of the compounds is assessed using mouse liver microsomes.
-
The test compound (1 µM) is incubated with pooled mouse liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.
-
The metabolic reaction is initiated by the addition of NADPH (1 mM).
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The half-life (t₁/₂) of the compound is calculated from the rate of its disappearance.
Structure-Activity Relationship (SAR) and Mechanism of Action
The SAR studies revealed that the presence of a phenyl group at C2 and a methoxy group at C3 are crucial for the anti-tubercular activity. The nature of the substituent at the C6 position significantly influences the potency. Compounds with a benzyl-heteroatom moiety at C6, such as a benzyloxy, benzylthio, or benzylamino group, exhibited the most potent in vitro activity, with MIC₉₀ values in the sub-micromolar range.
Despite their promising in vitro activity, these compounds were found to be inactive in a mouse model of tuberculosis. Further investigation revealed that they have very short metabolic half-lives (<10 min) when incubated with mouse liver microsomes.[1][2] This metabolic instability is attributed to the oxidative cleavage of the imidazole moiety of the imidazo[1,2-b]pyridazine core.
Visualizations
Caption: Synthetic workflow for 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives.
Caption: Overall experimental workflow from synthesis to biological evaluation.
Caption: Logical relationship of SAR and metabolic instability.
Conclusion
The 3-methoxy-2-phenylimidazo[1,2-b]pyridazine scaffold represents a promising starting point for the development of novel anti-tubercular agents. The derivatives bearing benzyl-heteroatom moieties at the C6 position exhibit excellent in vitro potency. However, their significant metabolic instability, leading to a lack of in vivo efficacy, highlights a critical challenge that needs to be addressed in future drug design efforts. Strategies to improve the metabolic stability of this compound class, for instance, by modifying the imidazo[1,2-b]pyridazine core or the key substituents to block the sites of metabolism, will be crucial for translating the potent in vitro activity into effective in vivo therapeutics for the treatment of tuberculosis.
References
Methodological & Application
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of "Tuberculosis Inhibitor 7"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of "Tuberculosis Inhibitor 7," a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative, against Mycobacterium tuberculosis. The primary method detailed is the widely used Microplate Alamar Blue Assay (MABA), a reliable and cost-effective colorimetric assay for antimicrobial susceptibility testing of M. tuberculosis.[1][2][3]
Introduction
"this compound" has demonstrated potent activity against Mycobacterium tuberculosis and Mycobacterium marinum, with a reported 90% minimum inhibitory concentration (MIC90) of 0.63 μM for both strains.[4] Accurate and reproducible determination of its MIC is a critical step in the preclinical development of this compound. The MABA assay offers a high-throughput-compatible method for this purpose, providing quantitative results within a week.[1][5] The assay relies on the reduction of the blue indicator dye, resazurin (Alamar Blue), to the pink and fluorescent resorufin by metabolically active mycobacterial cells.[3] The MIC is defined as the lowest concentration of the antimicrobial agent that prevents this color change, thus indicating inhibition of bacterial growth.[3][6]
Quantitative Data Summary
The known inhibitory concentration for "this compound" is summarized in the table below. This value can serve as a reference point for experimental design and validation.
| Compound Name | Organism | Assay | MIC Value |
| This compound | Mycobacterium tuberculosis | Not Specified | MIC90: 0.63 μM |
| This compound | Mycobacterium marinum | Not Specified | MIC90: 0.63 μM |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
This protocol is adapted from established MABA procedures for M. tuberculosis.[1][2][6]
Materials:
-
"this compound"
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Sterile 96-well microplates (U-shaped bottom)
-
Alamar Blue reagent
-
10% Tween 80
-
Sterile deionized water
-
Positive control drug (e.g., Isoniazid or Rifampicin)
-
Sterile tubes for dilutions
-
Incubator (37°C)
-
Biosafety cabinet (BSL-3 facility for H37Rv)
-
Inverted mirror for reading plates
Procedure:
-
Preparation of "this compound" Stock Solution:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed a level that affects mycobacterial growth.
-
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis in Middlebrook 7H9 broth with 10% OADC until it reaches mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5.
-
Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 1 x 10^5 CFU/mL.[7][8]
-
-
Plate Setup:
-
Add 200 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to minimize evaporation.
-
In the experimental wells, perform serial two-fold dilutions of "this compound" in 100 µL of Middlebrook 7H9 broth. The concentration range should bracket the expected MIC.
-
Include wells for a positive control drug (e.g., Isoniazid) and a drug-free control (inoculum only).
-
-
Inoculation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well (except for media-only controls), bringing the final volume to 200 µL.
-
-
Incubation:
-
Addition of Alamar Blue:
-
Reading and Interpretation:
-
If the control well has turned from blue to pink, add the Alamar Blue mixture to all remaining wells. If it remains blue, re-incubate and check daily until the color change occurs, indicating sufficient growth.[2][6]
-
After adding the reagent to all wells, incubate for an additional 24 hours.
-
The MIC is determined as the lowest concentration of "this compound" that prevents the color change from blue to pink.[3] The wells will remain blue, indicating no bacterial growth.
-
Experimental Workflow
Caption: Workflow for MIC determination using the Microplate Alamar Blue Assay (MABA).
Signaling Pathway
Detailed information regarding the specific signaling pathway inhibited by "this compound" is not currently available in the public domain. Drug discovery and development often involve proprietary research, and the mechanism of action for novel compounds may not be disclosed until later stages of development or publication.
The diagram below illustrates a logical relationship in the context of drug susceptibility testing, outlining the potential outcomes based on the inhibitor's efficacy.
Caption: Logical outcomes of the MABA assay based on inhibitor concentration.
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating "Tuberculosis Inhibitor 7" in a Murine Model of Tuberculosis Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a significant global health challenge, necessitating the development of novel therapeutics. "Tuberculosis Inhibitor 7" is an experimental small molecule that has been identified as a selective allosteric inhibitor of the M.tb fumarate hydratase.[1][2] This enzyme is a key component of the tricarboxylic acid (TCA) cycle, which is essential for the metabolic activity of M.tb. By inhibiting fumarate hydratase, "this compound" disrupts the central metabolism of the bacterium, leading to a reduction in its growth rate under aerobic conditions.[1][3][4] The allosteric nature of its binding allows for high selectivity for the mycobacterial enzyme over its human homolog, a promising characteristic for minimizing host toxicity.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of "this compound" in a murine model of TB infection. The following sections outline the inhibitor's mechanism of action, protocols for in vivo efficacy studies, and illustrative data on its potential therapeutic effects.
Mechanism of Action: Allosteric Inhibition of Fumarate Hydratase
"this compound" functions by binding to a previously unidentified allosteric site on the M.tb fumarate hydratase enzyme.[1][2] This binding event induces a significant conformational change in the enzyme's structure. The altered conformation prevents the simultaneous binding of the enzyme's natural substrate, fumarate, to the active site. This non-competitive inhibition mechanism effectively shuts down a crucial step in the TCA cycle, leading to a bacteriostatic effect on aerobically growing M.tb.
Data Presentation
Disclaimer: The following quantitative data is illustrative and based on typical outcomes for promising experimental anti-tuberculosis compounds in murine models. Specific in vivo efficacy data for "this compound" is not yet publicly available.
Table 1: In Vitro Activity of "this compound"
| Parameter | Value |
| Target | M.tb Fumarate Hydratase |
| Inhibition Type | Allosteric |
| M.tb H37Rv Growth Inhibition (Aerobic) | Dose-dependent reduction in growth rate[1] |
| Selectivity | High for M.tb enzyme over human homolog[1] |
Table 2: Illustrative In Vivo Efficacy of "this compound" in a Murine Model
| Treatment Group | Dosage (mg/kg) | Route of Administration | Duration (weeks) | Mean Log10 CFU ± SD (Lungs) | Mean Log10 CFU ± SD (Spleen) |
| Untreated Control | - | - | 4 | 6.5 ± 0.4 | 4.8 ± 0.3 |
| Isoniazid (Control) | 25 | Oral Gavage | 4 | 4.2 ± 0.5 | 3.1 ± 0.4 |
| This compound | 50 | Oral Gavage | 4 | 5.3 ± 0.6 | 4.0 ± 0.5 |
| This compound | 100 | Oral Gavage | 4 | 4.8 ± 0.5 | 3.5 ± 0.4 |
Table 3: Illustrative Pharmacokinetic Properties of "this compound" in Mice
| Parameter | Value |
| Bioavailability (Oral) | ~40% |
| Tmax (Oral) | 2 hours |
| Half-life (t1/2) | 6 hours |
| Cmax (at 100 mg/kg) | 5 µg/mL |
Experimental Protocols
Murine Model of Chronic Tuberculosis Infection
This protocol describes the establishment of a chronic tuberculosis infection in mice via aerosol inhalation, which is a common and physiologically relevant model for preclinical drug evaluation.[5][6]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Specific pathogen-free, female BALB/c mice (6-8 weeks old)[7]
-
Aerosol exposure chamber (e.g., Glas-Col inhalation exposure system)[8]
-
Middlebrook 7H9 broth with appropriate supplements
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
7H11 agar plates
-
Tissue homogenizer
Procedure:
-
Preparation of M.tb Inoculum:
-
Culture M.tb H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Wash the bacterial cells with PBS containing 0.05% Tween 80.
-
Resuspend the pellet in PBS and adjust the concentration to deliver a low dose of approximately 50-100 colony-forming units (CFU) per mouse via the aerosol chamber.[9]
-
-
Aerosol Infection:
-
Place the mice in the aerosol exposure chamber.
-
Generate the aerosol using the prepared M.tb suspension according to the manufacturer's instructions for the chamber.[10]
-
After exposure, house the mice in a biosafety level 3 (BSL-3) facility.
-
-
Confirmation of Infection:
-
At 24 hours post-infection, euthanize a subset of mice (n=3-5).
-
Aseptically remove the lungs and homogenize them in sterile PBS.
-
Plate serial dilutions of the lung homogenates on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the CFU to confirm the initial bacterial load.[9]
-
In Vivo Efficacy Evaluation of "this compound"
This protocol outlines the procedure for assessing the therapeutic efficacy of "this compound" in chronically infected mice.
Materials:
-
Chronically infected mice (from Protocol 1)
-
"this compound" (formulated for oral administration)
-
Control drug (e.g., Isoniazid)
-
Vehicle control
-
Oral gavage needles
Procedure:
-
Treatment Groups:
-
At 4 weeks post-infection, randomly assign the mice to different treatment groups (n=5-8 mice per group):
-
Group 1: Untreated control
-
Group 2: Vehicle control
-
Group 3: Isoniazid (e.g., 25 mg/kg, daily)
-
Group 4: "this compound" (low dose, e.g., 50 mg/kg, daily)
-
Group 5: "this compound" (high dose, e.g., 100 mg/kg, daily)
-
-
-
Drug Administration:
-
Administer the compounds daily for 4 weeks via oral gavage.
-
-
Assessment of Bacterial Load:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically harvest the lungs and spleens.
-
Homogenize the organs in sterile PBS.
-
Plate serial dilutions of the homogenates on 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the CFU.
-
-
Data Analysis:
-
Calculate the mean log10 CFU per organ for each treatment group.
-
Compare the bacterial loads in the treated groups to the untreated control group to determine the efficacy of the inhibitor. Statistical analysis (e.g., ANOVA with post-hoc tests) should be performed to assess significance.[8]
-
Logical Relationship of Key Experimental Stages
Conclusion
"this compound" represents a promising therapeutic candidate with a novel mechanism of action targeting the central metabolism of M.tb. The protocols and illustrative data provided herein offer a framework for its preclinical evaluation in a murine model of tuberculosis. Further studies are warranted to fully characterize its in vivo efficacy, pharmacokinetic profile, and safety to determine its potential for further development as a new anti-tuberculosis agent.
References
- 1. Selective small molecule inhibitor of the Mycobacterium tuberculosis fumarate hydratase reveals an allosteric regulatory site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective small molecule inhibitor of the Mycobacterium tuberculosis fumarate hydratase reveals an allosteric regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Infection of Mice with Aerosolized Mycobacterium tuberculosis: Use of a Nose-Only Apparatus for Delivery of Low Doses of Inocula and Design of an Ultrasafe Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models of Mycobacteria Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.4 Aerosol M. tuberculosis infection of mice [bio-protocol.org]
- 10. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Evaluating the Efficacy of Tuberculosis Inhibitor 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, necessitating the development of novel therapeutics. "Tuberculosis inhibitor 7" (TI-7) represents a promising novel compound with potential anti-tubercular activity. This document provides a comprehensive guide to the essential cell-based assays required to evaluate the efficacy of TI-7. The following protocols are designed to determine its direct anti-mycobacterial activity, its efficacy against intracellular bacteria, and its safety profile in mammalian cells.
Key Efficacy and Safety Parameters
A thorough in vitro evaluation of a novel anti-tubercular candidate like TI-7 involves a multi-faceted approach. The primary parameters to be assessed are:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that inhibits the visible growth of Mtb. This is a fundamental measure of direct anti-mycobacterial activity.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of the compound that kills 99.9% of the initial bacterial population. This distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Intracellular Activity (IC50): The concentration of the compound that inhibits 50% of Mtb growth within macrophages. This is a critical parameter as Mtb is an intracellular pathogen.
-
Cytotoxicity (CC50): The concentration of the compound that causes 50% toxicity to mammalian cells. This is crucial for assessing the safety of the compound.
-
Selectivity Index (SI): The ratio of CC50 to IC50 or MIC. A higher SI indicates that the compound is more toxic to the bacteria than to the host cells, a desirable characteristic for a drug candidate.
Data Presentation
The following tables summarize hypothetical quantitative data for TI-7, providing a template for presenting experimental results.
Table 1: Direct Anti-mycobacterial Activity of TI-7
| Compound | MIC (µg/mL) vs. H37Rv | MBC (µg/mL) vs. H37Rv |
| TI-7 | 1.25 | 5.0 |
| Isoniazid | 0.05 | 0.2 |
| Rifampicin | 0.1 | 0.5 |
Table 2: Intracellular Efficacy and Cytotoxicity of TI-7
| Compound | IC50 (µg/mL) in THP-1 cells | CC50 (µg/mL) in THP-1 cells | Selectivity Index (SI = CC50/IC50) |
| TI-7 | 2.5 | >100 | >40 |
| Isoniazid | 0.1 | >200 | >2000 |
| Rifampicin | 0.2 | >100 | >500 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol determines the lowest concentration of TI-7 that inhibits the growth of Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80
-
96-well microplates
-
This compound (TI-7) stock solution
-
Positive control (e.g., Isoniazid)
-
Negative control (DMSO)
-
Resazurin solution (0.02% in sterile water)
Procedure:
-
Prepare a suspension of Mtb H37Rv in 7H9 broth and adjust the optical density at 600 nm (OD600) to 0.05-0.1, which corresponds to approximately 1-5 x 107 CFU/mL. Dilute this suspension 1:100 to obtain the final inoculum.
-
Prepare serial two-fold dilutions of TI-7 in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include wells for positive control (Isoniazid) and negative control (DMSO).
-
Add 100 µL of the diluted Mtb suspension to each well, bringing the final volume to 200 µL.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is the lowest concentration of TI-7 that prevents the color change from blue to pink.[1]
Protocol 2: Determination of Cytotoxicity (CC50) using MTT Assay
This protocol assesses the toxicity of TI-7 to a mammalian cell line, such as the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound (TI-7) stock solution
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of RPMI-1640 medium. Differentiate the cells into macrophages by adding Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 25-100 ng/mL and incubate for 24-48 hours.
-
After differentiation, remove the PMA-containing medium and add fresh medium.
-
Prepare serial dilutions of TI-7 in RPMI-1640 medium and add 100 µL to the respective wells. Include positive and negative controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the negative control. The CC50 is the concentration of TI-7 that reduces cell viability by 50%.[1][2]
Protocol 3: Intracellular Mycobacterium tuberculosis Growth Inhibition Assay
This assay evaluates the ability of TI-7 to inhibit the growth of Mtb within macrophages.
Materials:
-
THP-1 cells or RAW 264.7 murine macrophages
-
Mycobacterium tuberculosis H37Rv strain
-
RPMI-1640 or DMEM medium with 10% FBS
-
24-well cell culture plates
-
This compound (TI-7) stock solution
-
Positive control (e.g., Rifampicin)
-
Negative control (DMSO)
-
Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)
-
Middlebrook 7H10 or 7H11 agar plates
Procedure:
-
Seed and differentiate THP-1 cells in 24-well plates as described in Protocol 2.
-
Infect the differentiated macrophages with Mtb H37Rv at a multiplicity of infection (MOI) of 1:1 to 10:1 for 4 hours at 37°C.[3]
-
Wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add fresh medium containing serial dilutions of TI-7, a positive control, or a negative control.
-
Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
At the end of the incubation, wash the cells with PBS and lyse them with 500 µL of lysis buffer for 10 minutes.
-
Prepare serial dilutions of the cell lysates and plate them on 7H10 or 7H11 agar plates.
-
Incubate the agar plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) for each treatment condition.
-
The percentage of inhibition is calculated relative to the CFU count in the negative control wells. The IC50 is the concentration of TI-7 that inhibits Mtb growth by 50%.
Visualizations
Signaling Pathway Diagram
Below is a hypothetical signaling pathway that TI-7 might inhibit. Many anti-tubercular drugs target essential bacterial enzymes. This diagram illustrates a scenario where TI-7 acts as an allosteric inhibitor of a key enzyme in a metabolic pathway crucial for Mtb survival.
Caption: Hypothetical mechanism of TI-7 as an allosteric enzyme inhibitor.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experimental protocols.
MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Intracellular Growth Inhibition Assay Workflow
Caption: Workflow for intracellular Mtb growth inhibition assay.
References
- 1. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Novel Tuberculosis Drug Candidates in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of novel anti-tuberculosis (TB) drugs is a global health priority. Preclinical evaluation of drug candidates in relevant animal models is a critical step in the drug development pipeline. This document provides detailed application notes and protocols for the use of various animal models to test the efficacy of novel TB drug candidates. The most commonly used models—mice, guinea pigs, rabbits, and non-human primates—are discussed, each offering unique advantages for studying different aspects of TB pathogenesis and treatment.[1][2][3]
Animal Models of Tuberculosis
A variety of animal models are utilized in TB research, each with distinct characteristics that mimic different aspects of human tuberculosis.[1][4] The choice of model depends on the specific research question, such as screening for bactericidal or sterilizing activity, evaluating the impact on different lesion types, or studying latent infection and reactivation.[2][5][6]
Mouse Models
Mice are the most widely used animals in TB research due to their cost-effectiveness, the availability of inbred strains, and a wide array of immunological reagents.[1][2] They are particularly useful for initial screening of drug candidates and for studying the host immune response.[2] However, standard laboratory mouse strains like BALB/c and C57BL/6 are relatively resistant to Mycobacterium tuberculosis (Mtb) infection and do not typically form the caseous, necrotic granulomas characteristic of human TB.[2][7]
Guinea Pig Models
Guinea pigs are highly susceptible to Mtb infection and develop lung pathology, including caseous necrosis and granuloma formation, that closely resembles human TB.[1][8][9][10][11] This makes them a valuable model for evaluating the sterilizing activity of new drug regimens and for studying vaccine efficacy.[1][9][10][12] A limitation of the guinea pig model is the relative lack of available immunological reagents compared to mice.[2][9]
Rabbit Models
Rabbits, particularly New Zealand White rabbits, provide a unique model for studying cavitary TB, a major feature of advanced human disease and a key site for bacterial persistence and transmission.[5][13][14] Following infection with certain Mtb strains, rabbits can develop well-formed granulomas with caseous necrosis and liquefaction, leading to cavity formation.[5][13][15] They can also model latent TB infection.[6][14]
Non-Human Primate (NHP) Models
Non-human primates, such as rhesus and cynomolgus macaques, are considered the gold standard for preclinical TB research as they most closely recapitulate the full spectrum of human TB disease, including active and latent infection, and the formation of complex granulomas.[16][17][18][19] Due to their high cost and ethical considerations, NHPs are typically used for the late-stage preclinical evaluation of the most promising drug and vaccine candidates.[20]
Data Presentation: Efficacy of TB Drug Candidates in Animal Models
The following tables summarize quantitative data on the efficacy of standard and investigational TB drugs in various animal models. Efficacy is primarily assessed by the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen.
Table 1: Efficacy of Standard TB Drugs in the Mouse Model
| Drug/Regimen | Mouse Strain | Infection Route | Treatment Duration | Lung CFU Reduction (log10) | Spleen CFU Reduction (log10) | Reference |
| Isoniazid (INH) | BALB/c | Low-dose aerosol | 3 weeks | ~2.0 | ~1.5 | [21] |
| Capreomycin | BALB/c | Low-dose aerosol | 3 weeks | ~1.5 | Not reported | [21] |
| Amikacin | BALB/c | Low-dose aerosol | 3 weeks | ~1.5 | Not reported | [21] |
| INH + Rifampin (RIF) + Pyrazinamide (PZA) | BALB/c | Low-dose aerosol | 2 months | ~4.0 | ~3.5 | [22] |
| INH + RIF + PZA | C57BL/6 | Low-dose aerosol | 2 months | ~3.8 | ~3.2 | [22] |
Table 2: Efficacy of TB Drugs in the Guinea Pig Model
| Drug/Regimen | Guinea Pig Strain | Infection Route | Treatment Duration | Lung CFU Reduction (log10) | Spleen CFU Reduction (log10) |
| Isoniazid | Dunkin-Hartley | Aerosol | 30 days | ~2.5 | ~2.0 |
| Rifampin | Dunkin-Hartley | Aerosol | 30 days | ~3.0 | ~2.5 |
| BCG Vaccination | Dunkin-Hartley | Aerosol Challenge | 30 days post-challenge | 2-3 | Not specified |
Note: Specific quantitative data for drug efficacy in guinea pigs is less frequently published in standardized formats compared to mice. The values presented are representative of expected outcomes based on descriptive literature.[9]
Experimental Protocols
Detailed methodologies for key experiments are provided below. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all procedures.
Protocol 1: Aerosol Infection of Mice with Mycobacterium tuberculosis
This protocol describes the low-dose aerosol infection of mice to establish a pulmonary TB infection.
Materials:
-
Mycobacterium tuberculosis H37Rv or Erdman strain
-
Middlebrook 7H9 broth with supplements
-
Phosphate-buffered saline (PBS) with Tween 80
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old)
Procedure:
-
Culture Mtb in 7H9 broth to mid-log phase.
-
Wash the bacterial cells with PBS-Tween 80 and resuspend in PBS.
-
Adjust the bacterial suspension to the desired concentration for nebulization. The final concentration will need to be calibrated to deliver the target dose (typically 50-100 CFU per mouse).[23][25]
-
Place mice in the exposure chamber of the aerosol generation system.
-
Nebulize the bacterial suspension for a predetermined time to deliver the target dose.[26]
-
One day post-infection, sacrifice a small cohort of mice (n=3-5) to determine the initial bacterial deposition in the lungs by plating lung homogenates on Middlebrook 7H11 agar.[23]
-
Incubate plates at 37°C for 3-4 weeks and count colonies to determine CFU.
Protocol 2: Drug Administration
Novel drug candidates can be administered through various routes, with oral gavage being the most common for mimicking clinical administration.
Materials:
-
Test compound formulated in an appropriate vehicle (e.g., water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the drug formulation at the desired concentration.
-
Accurately weigh each animal to calculate the correct dose volume.
-
Administer the drug orally using a gavage needle. For a standard regimen, drugs are typically administered 5 days a week.[4]
-
For parenteral administration, drugs can be delivered via subcutaneous or intravenous routes.[21][27]
-
For aerosolized drug delivery, specialized equipment is required to deliver the drug directly to the lungs.[21][23]
Protocol 3: Assessment of Drug Efficacy
Efficacy is primarily determined by quantifying the bacterial load in target organs.
Materials:
-
Sterile dissection tools
-
Tissue homogenizer
-
PBS with Tween 80
-
Middlebrook 7H11 agar plates
Procedure:
-
At selected time points during and after treatment, humanely euthanize the animals.
-
Aseptically remove the lungs and spleen.
-
Homogenize each organ separately in a known volume of PBS-Tween 80.[25]
-
Prepare serial dilutions of the homogenates in PBS-Tween 80.
-
Plate the dilutions onto 7H11 agar plates.
-
Incubate plates at 37°C for 3-4 weeks.
-
Count the colonies to determine the number of CFU per organ. The data is typically presented as log10 CFU.[21]
Protocol 4: Histopathological Analysis
Histopathology provides qualitative assessment of the treatment effect on lung inflammation and granuloma formation.
Materials:
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) stain
-
Ziehl-Neelsen (ZN) acid-fast stain
Procedure:
-
Collect lung lobes and fix them in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin.
-
Section the paraffin blocks using a microtome (4-5 µm sections).
-
Mount the sections on glass slides.
-
Stain sections with H&E to visualize tissue morphology and inflammatory infiltrates.[28]
-
Stain adjacent sections with ZN to visualize acid-fast bacilli within the tissue.[28]
-
Examine the slides under a microscope to assess the extent of inflammation, granuloma size and organization, and the presence of necrosis.[7][29][30]
Protocol 5: Humane Endpoints
Monitoring animal welfare is crucial. Humane endpoints should be established to minimize suffering.
Parameters to Monitor:
-
Body weight: A loss of 15-20% of the initial body weight is a common endpoint.[31][32]
-
Clinical signs: Labored breathing, rough coat, hunched posture, and reduced activity are indicators of severe disease.[31][33]
-
A scoring system combining multiple clinical signs can provide a more accurate prediction for the need for euthanasia.[31]
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways relevant to TB drug testing.
Caption: Experimental workflow for in vivo efficacy testing of TB drug candidates.
Caption: Simplified signaling pathway of the host immune response to Mtb infection.
References
- 1. Animal models of tuberculosis: Lesson learnt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Animal Models Teach Humans about Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. The aerosol rabbit model of TB latency, reactivation and immune reconstitution inflammatory syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative pathology of experimental pulmonary tuberculosis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Animal Models of Tuberculosis: Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guinea Pig Model of Mycobacterium tuberculosis Dormant Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of new vaccines for tuberculosis in the guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Non-Human Primate Models of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Modeling Tuberculosis in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Infection of Mice with Aerosolized Mycobacterium tuberculosis: Use of a Nose-Only Apparatus for Delivery of Low Doses of Inocula and Design of an Ultrasafe Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 4.4 Aerosol M. tuberculosis infection of mice [bio-protocol.org]
- 26. pubcompare.ai [pubcompare.ai]
- 27. journals.asm.org [journals.asm.org]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | Comparative pathology of experimental pulmonary tuberculosis in animal models [frontiersin.org]
- 30. Comparative pathology of experimental pulmonary tuberculosis in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Humane Endpoints for Guinea Pigs Used for Mycobacterium tuberculosis Vaccine Research - PMC [pmc.ncbi.nlm.nih.gov]
- 32. How “Humane” Is Your Endpoint?—Refining the Science-Driven Approach for Termination of Animal Studies of Chronic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Techniques for Assessing Intracellular Activity of TB Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is a facultative intracellular pathogen that primarily resides within host macrophages. This intracellular lifestyle provides a protected niche, shielding the bacteria from host immune responses and many antimicrobial agents. Therefore, a critical step in the development of new anti-TB drugs is the evaluation of their ability to penetrate host cells and exert bactericidal or bacteriostatic effects on intracellular mycobacteria. This document provides detailed application notes and protocols for key in vitro assays used to assess the intracellular activity of TB inhibitors.
Key Assay Methodologies
Several methodologies have been developed to determine the efficacy of compounds against intracellular Mtb. The most common approaches involve the infection of macrophage cell lines or primary macrophages, followed by quantification of the surviving bacteria after drug treatment. The choice of method often depends on the required throughput, sensitivity, and the specific research question being addressed.
Macrophage Infection Models
In vitro macrophage infection models are the cornerstone for studying intracellular drug activity.[1] Commonly used models include primary macrophages, such as human monocyte-derived macrophages (hMDMs) or mouse bone marrow-derived macrophages (BMDMs), and immortalized macrophage-like cell lines like the human THP-1 and murine J774 or RAW 264.7 cells.[2] THP-1 cells, a human monocytic leukemia cell line, are frequently used as they can be differentiated into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA).
Reporter Gene Assays
Reporter gene assays offer a rapid and high-throughput alternative to traditional colony-forming unit (CFU) counting.[3] These assays utilize Mtb strains engineered to express reporter proteins, such as luciferase or green fluorescent protein (GFP), where the signal intensity correlates with bacterial viability.
-
Luciferase Assays: These assays use Mtb strains expressing a luciferase gene (e.g., from firefly or Vibrio harvei). The addition of a substrate (luciferin) results in a bioluminescent signal that is proportional to the number of viable bacteria.[2] This method is highly sensitive and amenable to high-throughput screening in 96- or 384-well formats.[4]
-
Green Fluorescent Protein (GFP) Assays: Mtb strains expressing GFP allow for the quantification of intracellular bacteria via fluorescence measurement.[5] This method can be used for both plate reader-based quantification and for single-cell analysis using fluorescence microscopy or flow cytometry.[6]
Colony Forming Unit (CFU) Enumeration
CFU counting is the gold standard for determining the number of viable bacteria. This method involves lysing the infected macrophages and plating serial dilutions of the lysate onto solid media.[7] After incubation, the number of colonies is counted to determine the bacterial load. While being the most direct measure of bacterial viability, it is labor-intensive and time-consuming due to the slow growth of Mtb.[7]
Metabolic Labeling Assays
Metabolic labeling techniques represent an emerging approach for assessing mycobacterial viability. These methods utilize modified essential nutrients or building blocks that are incorporated into the bacterial cells. For instance, trehalose analogues can be used to specifically label the mycobacterial cell wall, allowing for the detection and quantification of metabolically active bacteria.[8][9] This can be particularly useful for distinguishing live from dead bacteria.[10]
Data Presentation: Intracellular Activity of Standard TB Drugs
The following tables summarize quantitative data on the intracellular activity of commonly used TB drugs, providing a benchmark for comparison of novel inhibitors.
Table 1: Intracellular Minimum Inhibitory Concentration (MIC90) of Standard TB Drugs in Macrophage Models
| Drug | Intracellular MIC90 (µM) | In Vitro MIC90 (µM) | Macrophage Model | Assay Type | Reference |
| Rifampin | 0.02 - 0.06 | 0.03 | THP-1 | Luciferase/GFP | [1][4] |
| Isoniazid | < 1.0 | - | THP-1 | Luciferase/GFP | [1][4] |
| Moxifloxacin | 0.45 - 0.62 | - | THP-1 | Luciferase/GFP | [1][4] |
| Linezolid | 1.85 - 2.14 | 0.7 | THP-1 | Luciferase/GFP | [1][4] |
| Levofloxacin | < 2.5 | - | THP-1 | Luciferase/GFP | [1][4] |
| Ofloxacin | < 20 | - | THP-1 | Luciferase/GFP | [1][4] |
| Ethambutol | < 20 | - | THP-1 | Luciferase/GFP | [1][4] |
Table 2: Intracellular Accumulation of TB Drugs in THP-1 Macrophages
| Drug | Intracellular Concentration (ng/mL) | Intracellular Accumulation Ratio* | Reference |
| PhX1 (experimental) | 4,750 ± 127.2 | ~2.5 - 3.0 | [11][12] |
| Bedaquiline | 4,410 ± 190.9 | 5.5 | [11][12] |
| Moxifloxacin | 3,374 ± 48.7 | 5.4 | [11][12] |
| Rifampin | 3,050 ± 62.9 | ~2.5 - 3.0 | [11][12] |
| Linezolid | 770 ± 14.1 | - | [11][12] |
*Intracellular accumulation ratio is defined as the intracellular compound concentration divided by the extracellular concentration.
Experimental Protocols
Protocol 1: THP-1 Macrophage Infection with Mycobacterium tuberculosis
This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells and their subsequent infection with Mtb.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine
-
Phorbol 12-myristate 13-acetate (PMA)
-
Mycobacterium tuberculosis (e.g., H37Rv)
-
7H9 broth supplemented with 10% OADC and 0.05% Tween 80
-
Phosphate-buffered saline (PBS)
-
24- or 96-well tissue culture plates
Procedure:
-
Cell Seeding and Differentiation:
-
Seed THP-1 cells in a 24- or 96-well plate at a density of 1 x 10^5 cells/well.[13]
-
Add PMA to a final concentration of 40 ng/mL to induce differentiation.[14]
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator. Differentiated cells will become adherent.[14]
-
Wash the cells with fresh, pre-warmed RPMI-1640 medium to remove PMA and incubate for another 24 hours.
-
-
Preparation of Mtb Inoculum:
-
Grow Mtb in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8).
-
Pellet the bacteria by centrifugation and wash twice with PBS containing 0.05% Tween 80 to reduce clumping.
-
Resuspend the bacterial pellet in RPMI-1640 medium without antibiotics.
-
-
Macrophage Infection:
-
Infect the differentiated THP-1 cells with the Mtb suspension at a desired multiplicity of infection (MOI), typically between 1 and 10.[13][15]
-
Incubate for 4 hours at 37°C to allow for phagocytosis.[13]
-
Remove the extracellular bacteria by washing the cells three times with pre-warmed PBS.
-
Add fresh RPMI-1640 medium containing the test compounds at various concentrations. Include a no-drug control (vehicle) and a positive control (e.g., rifampin).
-
Protocol 2: Luciferase Reporter Assay for Intracellular Viability
This protocol is for quantifying intracellular Mtb using a luciferase-expressing strain.
Materials:
-
Infected THP-1 cells in a 96-well white, opaque plate (from Protocol 1)
-
Mtb strain expressing luciferase (e.g., H37Rv-lux)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Drug Incubation:
-
After infection and addition of compounds, incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.[2]
-
-
Cell Lysis and Luminescence Measurement:
-
Equilibrate the plate and the luciferase reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the macrophages and provides the substrate for the luciferase reaction.
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the number of viable intracellular bacteria.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the no-drug control.
-
Determine the MIC90 or EC90 values by plotting the percentage of inhibition against the compound concentration.
-
Protocol 3: GFP Reporter Assay for Intracellular Viability
This protocol is for quantifying intracellular Mtb using a GFP-expressing strain.
Materials:
-
Infected THP-1 cells in a 96-well black, clear-bottom plate (from Protocol 1)
-
Mtb strain expressing GFP (e.g., H37Rv-GFP)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Drug Incubation:
-
After infection and addition of compounds, incubate the plates for 3-7 days at 37°C in a 5% CO2 incubator.[5]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for GFP (e.g., 485 nm excitation and 528 nm emission).
-
Alternatively, visualize and quantify the intracellular bacteria using a fluorescence microscope.
-
-
Data Analysis:
-
The fluorescence signal correlates with the intracellular bacterial load.
-
Calculate the percentage of growth inhibition and determine the MIC90 or EC90 values as described for the luciferase assay.
-
Protocol 4: CFU Enumeration Assay
This protocol provides the "gold standard" method for quantifying viable intracellular Mtb.
Materials:
-
Infected THP-1 cells in a 24- or 48-well plate (from Protocol 1)
-
Sterile water or 0.1% Triton X-100 in PBS for cell lysis
-
7H10 or 7H11 agar plates supplemented with OADC
-
PBS with 0.05% Tween 80 for serial dilutions
Procedure:
-
Drug Incubation:
-
Incubate the infected cells with the test compounds for the desired period (e.g., 3, 5, or 7 days).
-
-
Macrophage Lysis:
-
Aspirate the medium from each well.
-
Add sterile water or 0.1% Triton X-100 to each well to lyse the macrophages and release the intracellular bacteria.[7]
-
Incubate for 10-15 minutes at room temperature.
-
-
Serial Dilution and Plating:
-
Collect the lysate and perform 10-fold serial dilutions in PBS with 0.05% Tween 80.
-
Spot-plate or spread-plate the dilutions onto 7H10 or 7H11 agar plates.[16]
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the number of colonies on the plates with a countable number of CFUs (typically 30-300).
-
Calculate the CFU/mL for each sample based on the colony count and the dilution factor.[16]
-
-
Data Analysis:
-
Compare the CFU counts from treated wells to the no-drug control to determine the reduction in bacterial viability.
-
Visualizations
Experimental Workflow
Caption: General workflow for assessing the intracellular activity of TB inhibitors.
Signaling Pathways in Macrophage Response to Mtb Infection
Caption: Simplified signaling pathways in macrophages upon Mtb infection.
References
- 1. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]
- 2. A luciferase-based assay for rapid assessment of drug activity against Mycobacterium tuberculosis including monitoring of macrophage viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green Fluorescent Protein Reporter Microplate Assay for High-Throughput Screening of Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying intracellular Mycobacterium tuberculosis: An essential issue for in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes | Springer Nature Experiments [experiments.springernature.com]
- 9. Metabolic Labeling of Live Mycobacteria with Trehalose-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic labeling probes for interrogation of the host–pathogen interaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02517H [pubs.rsc.org]
- 11. Intracellular Accumulation of Novel and Clinically Used TB Drugs Potentiates Intracellular Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular Accumulation of Novel and Clinically Used TB Drugs Potentiates Intracellular Synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labs.vetmedbiosci.colostate.edu [labs.vetmedbiosci.colostate.edu]
- 14. Comparative transcriptomic analysis of THP‐1‐derived macrophages infected with Mycobacterium tuberculosis H37Rv, H37Ra and BCG - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. zaguan.unizar.es [zaguan.unizar.es]
Application Notes and Protocols: In Vivo Efficacy of "Tuberculosis Inhibitor 7" in a Guinea Pig Model
These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of a novel therapeutic candidate, "Tuberculosis Inhibitor 7," in a guinea pig model of Mycobacterium tuberculosis infection. This document is intended for researchers, scientists, and drug development professionals actively engaged in tuberculosis research.
Introduction
The guinea pig model is a cornerstone in the preclinical evaluation of new anti-tuberculosis agents due to its high susceptibility to Mycobacterium tuberculosis and the development of human-like lung pathology, including caseous necrotic granulomas.[1][2] This model is crucial for determining the in vivo bactericidal or bacteriostatic activity of novel compounds and their potential to reduce disease severity.[1][2] "this compound" is a novel investigational compound with a proposed mechanism of action targeting a key survival pathway in M. tuberculosis. These protocols outline the systematic approach to evaluate its efficacy.
Hypothetical Mechanism of Action of "this compound"
For the purpose of this document, it is hypothesized that "this compound" inhibits a specific bacterial gyrase, an enzyme crucial for DNA replication and repair in Mycobacterium tuberculosis. By targeting this essential enzyme, the inhibitor is expected to induce DNA damage and ultimately lead to bacterial cell death.
Caption: Hypothetical signaling pathway of "this compound" targeting DNA gyrase in M. tuberculosis.
Experimental Protocols
Animal Model and Husbandry
-
Species: Outbred Hartley guinea pigs are commonly used.[1]
-
Age/Weight: Animals should be young adults, typically weighing 300-400g at the start of the experiment.
-
Housing: Guinea pigs should be housed in a BSL-3 facility with controlled temperature, humidity, and a 12-hour light/dark cycle. They must be provided with standard guinea pig chow supplemented with vitamin C and have access to water ad libitum.[2]
Infection Protocol
The low-dose aerosol infection model is standard for mimicking natural human infection.[1][3]
-
Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis H37Rv.
-
Aerosol Exposure: Utilize a calibrated aerosol exposure chamber (e.g., Glas-Col) to deliver a low dose of approximately 10-50 colony-forming units (CFU) per animal to the lungs.[3]
-
Confirmation of Infection: At 24 hours post-exposure, a subset of animals is euthanized to confirm the initial bacterial load in the lungs by plating lung homogenates on Middlebrook 7H11 agar.[3]
Treatment Regimen
-
Acclimatization and Pre-treatment: Allow the infection to establish for 3-4 weeks post-aerosol challenge, which allows for the development of granulomatous lesions.[3][4]
-
Grouping: Randomly assign animals to the following groups (n=8-10 per group):
-
Drug Administration: Administer the compounds orally via gavage once daily for 5 days a week for a duration of 4-8 weeks.[3][4]
Caption: Overview of the in vivo efficacy testing workflow in the guinea pig model.
Endpoint Evaluation
Humane endpoints should be monitored throughout the study, including body weight, clinical signs of distress, and labored breathing.[6][7]
-
Bacterial Load Determination: At the end of the treatment period, euthanize the animals. Aseptically remove the lungs and spleen. Homogenize the tissues and plate serial dilutions on Middlebrook 7H11 agar. Incubate at 37°C for 3-4 weeks and enumerate the CFU.[5]
-
Histopathology: Collect portions of the lungs and fix them in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Ziehl-Neelsen for acid-fast bacilli. Evaluate the lung lesion scores based on the size and number of granulomas.
-
Survival Studies: In a separate cohort, animals can be monitored for survival for an extended period post-treatment to assess for relapse.
Data Presentation
Quantitative data should be summarized in a clear and structured format for easy comparison between treatment groups.
| Treatment Group | Dose (mg/kg) | Mean Lung CFU (log10 ± SD) | Mean Spleen CFU (log10 ± SD) | Lung Lesion Score (Mean ± SD) |
| Vehicle Control | - | 6.5 ± 0.4 | 4.2 ± 0.3 | 4.5 ± 0.5 |
| "this compound" | 10 | 5.1 ± 0.5 | 3.1 ± 0.4 | 3.2 ± 0.6 |
| "this compound" | 50 | 4.2 ± 0.3 | 2.5 ± 0.2 | 2.1 ± 0.4 |
| Positive Control (INH+RIF) | 10+10 | 3.8 ± 0.2 | 2.1 ± 0.3 | 1.5 ± 0.3 |
Logical Relationship of Experimental Parameters
The successful evaluation of "this compound" relies on the interplay of several key experimental parameters.
Caption: Logical relationship between key experimental parameters and the final efficacy assessment.
Conclusion
These detailed protocols provide a robust framework for the in vivo efficacy testing of "this compound" in a guinea pig model. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data, which is essential for the further development of this promising anti-tuberculosis candidate. The use of appropriate controls and comprehensive endpoint analyses will allow for a thorough evaluation of the compound's therapeutic potential.
References
- 1. Animal Models of Tuberculosis: Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of tuberculosis: Lesson learnt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Rifamycin-Sparing Regimen Cures Guinea Pig Tuberculosis as Rapidly as the Standard Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Therapy Using Nanoparticle-Encapsulated Antituberculosis Drugs in Guinea Pigs Infected with Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Humane Endpoints for Guinea Pigs Used for Mycobacterium tuberculosis Vaccine Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Humane Endpoints for Guinea Pigs Used for Mycobacterium tuberculosis Vaccine Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the solubility of "Tuberculosis inhibitor 7" for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo application of "Tuberculosis inhibitor 7," a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it a promising anti-TB candidate?
A1: "this compound" is a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative that has demonstrated potent activity against Mycobacterium tuberculosis in vitro, with a reported Minimum Inhibitory Concentration (MIC90) of 0.63 μM. Its novel chemical scaffold makes it a valuable candidate for the development of new anti-tuberculosis therapies, especially in the context of rising drug resistance.
Q2: I am observing poor efficacy of this compound in my animal models despite its high in vitro potency. What could be the underlying issues?
A2: There are two primary challenges with this class of compounds that can lead to poor in vivo efficacy: low aqueous solubility and rapid metabolic degradation. It is crucial to address both of these factors in your in vivo study design. A recent study on similar 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives revealed that while they are highly active in vitro, they were found to be inactive in mouse models. This was attributed to a very short metabolic half-life of less than 10 minutes in mouse liver microsomes, likely due to oxidative cleavage of the imidazole moiety.
Q3: What are the general approaches to improve the solubility of a poorly water-soluble compound like this compound?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs. These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Creating nanosuspensions to increase the surface area for dissolution.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state, which has higher energy and thus better solubility than the crystalline form.
-
-
Chemical Modifications/Formulation with Excipients:
-
Cyclodextrin Inclusion Complexes: Encapsulating the drug molecule within a cyclodextrin cavity to increase its apparent solubility.
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, or a combination thereof to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).
-
Co-solvents: Using a mixture of water-miscible solvents to increase solubility. However, the toxicity of co-solvents must be carefully considered for in vivo studies.
-
Troubleshooting Guide: Improving In Vivo Performance
This guide will walk you through potential issues and solutions for improving the in vivo efficacy of this compound, addressing both solubility and metabolic stability.
Problem 1: Low and Variable Drug Exposure in Pharmacokinetic Studies
-
Possible Cause: Poor aqueous solubility leading to low and erratic absorption from the administration site.
-
Solution: Enhance the solubility of the compound using an appropriate formulation strategy. The choice of formulation will depend on the physicochemical properties of your specific batch of this compound and the intended route of administration.
Table 1: Hypothetical Physicochemical Properties of this compound and Formulation Selection Guide
| Parameter | Hypothetical Value | Implication for Formulation | Recommended Starting Formulations |
| Aqueous Solubility | < 1 µg/mL | Very poorly soluble; requires significant enhancement for oral or parenteral routes. | Nanosuspension, Amorphous Solid Dispersion, Cyclodextrin Complex |
| LogP | 3.8 | Lipophilic; suitable for lipid-based formulations and encapsulation. | Lipid-Based Formulations (for oral), Nanosuspension |
| Melting Point | 185°C | High melting point suggests strong crystal lattice energy, making amorphization beneficial. | Amorphous Solid Dispersion |
| Metabolic Half-life (Mouse Liver Microsomes) | < 10 min | Highly metabolically unstable; formulation alone may not be sufficient. Consider co-administration with a metabolic inhibitor or structural modification of the compound. | All formulations should be tested for their ability to protect the drug from rapid metabolism. |
Experimental Protocols
Below are detailed methodologies for three common and accessible formulation strategies to improve the solubility of this compound.
Protocol 1: Preparation of a Nanosuspension by Wet Milling
This protocol is suitable for generating a suspension of nanoparticles with increased surface area, which can enhance the dissolution rate.
Materials:
-
This compound
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in sterile water)[1]
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy bead mill or planetary ball mill
-
Sterile vials
Procedure:
-
Prepare the stabilizer solution by dissolving HPMC and Tween 80 in sterile water with gentle heating and stirring. Cool to room temperature.
-
Accurately weigh the desired amount of this compound to achieve a final concentration of 10-50 mg/mL.
-
Add the drug powder to the stabilizer solution and pre-homogenize using a high-shear mixer for 15 minutes to obtain a coarse suspension.
-
Transfer the suspension to the milling chamber containing the zirconium oxide beads. The bead volume should be approximately 50-60% of the chamber volume.
-
Mill the suspension at a high speed (e.g., 2000-4000 rpm) for 2-6 hours. The milling time should be optimized to achieve the desired particle size. Monitor the temperature to avoid excessive heat generation.
-
After milling, separate the nanosuspension from the milling media by decantation or filtration through a coarse filter.
-
Characterize the nanosuspension for particle size distribution (e.g., using dynamic light scattering), drug content (by HPLC), and physical stability (monitoring for aggregation over time).
Workflow for Nanosuspension Preparation
Caption: Workflow for preparing a nanosuspension of this compound.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This method aims to create a molecular dispersion of the drug in a polymer matrix, preventing crystallization and enhancing solubility.
Materials:
-
This compound
-
Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30) or HPMCAS)
-
Volatile organic solvent (e.g., methanol, acetone, or a mixture that dissolves both drug and polymer)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Determine the drug-to-polymer ratio to be tested (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve the accurately weighed this compound and polymer in the chosen solvent in a round-bottom flask. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation.
-
Once a solid film is formed on the flask wall, continue drying under high vacuum for 12-24 hours to remove any residual solvent.
-
Scrape the solid material from the flask.
-
Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Characterize the ASD for its amorphous nature (using Powder X-ray Diffraction (PXRD) and/or Differential Scanning Calorimetry (DSC)), drug content, and dissolution rate compared to the crystalline drug.
Logical Flow for ASD Formulation and Evaluation
Caption: Process for creating and evaluating an amorphous solid dispersion.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Kneading
This is a simple method to prepare inclusion complexes, which can enhance the solubility of the drug by encapsulating it.
Materials:
-
This compound
-
Beta-cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Determine the molar ratio of drug to cyclodextrin (typically starting with 1:1).
-
Place the accurately weighed HP-β-CD in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Add the accurately weighed this compound to the paste.
-
Knead the mixture thoroughly for 45-60 minutes, adding small amounts of the solvent mixture as needed to maintain a consistent paste-like texture.
-
Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
Characterize the complex for successful inclusion (e.g., using DSC, Fourier-Transform Infrared Spectroscopy (FTIR)), and determine the enhancement in aqueous solubility. A phase solubility study is recommended to determine the optimal drug:cyclodextrin ratio.[2]
Decision Pathway for Formulation Selection
Caption: Troubleshooting logic for addressing poor in vivo performance.
References
Technical Support Center: Overcoming "Tuberculosis Inhibitor 7" Toxicity in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with "Tuberculosis inhibitor 7" and other novel anti-tuberculosis compounds in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of action for "this compound"?
A1: The precise mechanism of "this compound" may not be fully elucidated. However, many anti-tubercular compounds exert their effects by targeting essential bacterial pathways. For instance, some inhibitors target enzymes within the tricarboxylic acid (TCA) cycle, such as fumarate hydratase, to disrupt bacterial metabolism[1]. Others may interfere with cell wall synthesis, protein synthesis, or nucleic acid replication. It is crucial to review any available literature on the specific inhibitor or its class to understand its putative target.
Q2: Why am I observing high levels of toxicity in my mammalian cell lines when treating with "this compound"?
A2: High cytotoxicity in mammalian cells is a common challenge in drug development and can stem from several factors:
-
Off-target effects: The inhibitor may interact with homologous proteins or pathways in mammalian cells.
-
Compound concentration: The concentration used may be too high, exceeding the therapeutic window.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Metabolic activation: The compound might be metabolized into a more toxic substance by the cells.
-
Experimental conditions: Factors like incubation time, serum concentration, and cell density can influence cytotoxicity[2].
Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?
A3: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is important for understanding the mechanism of toxicity. Apoptosis is characterized by cell shrinkage and membrane blebbing, while necrosis involves cell swelling and lysis. Specific assays can be employed to differentiate these processes, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Q4: Are there alternative, less toxic inhibitors I can use?
A4: The field of tuberculosis research is active, with several new drug candidates in development that may offer better selectivity and lower toxicity profiles[3][4]. Some alternatives to consider, depending on the experimental context, include bedaquiline, pretomanid, and delamanid, which are newer approved drugs for multi-drug resistant tuberculosis[5][6]. Additionally, natural product-derived compounds are being explored as potential anti-mycobacterial agents with potentially fewer side effects[7].
Troubleshooting Guide
Problem 1: High background signal or inconsistent results in my cytotoxicity assay.
-
Question: My cytotoxicity assay (e.g., MTT, LDH) is showing high background absorbance or variability between replicates. What could be the cause?
-
Answer: Several factors can contribute to unreliable assay results:
-
Media components: High concentrations of certain substances in the cell culture medium can lead to high absorbance[8]. Consider testing the medium alone as a control.
-
Pipetting errors: Inaccurate or forceful pipetting can introduce variability[8]. Ensure proper pipetting technique and calibration of equipment.
-
Cell density: Too high a cell density can result in a high signal[8]. Optimize the cell seeding density for your specific assay.
-
Compound precipitation: The inhibitor may be precipitating in the culture medium. Visually inspect the wells for any precipitate and consider using a lower concentration or a different solvent.
-
Problem 2: Significant cell death observed even at low concentrations of the inhibitor.
-
Question: I am observing significant toxicity in my cell line even at concentrations where the inhibitor should be effective against M. tuberculosis. How can I mitigate this?
-
Answer: To reduce cytotoxicity while maintaining anti-mycobacterial activity, you can try the following:
-
Reduce incubation time: A shorter exposure to the compound may be sufficient to inhibit bacterial growth without causing excessive damage to the host cells.
-
Optimize serum concentration: Fetal bovine serum (FBS) contains proteins that can bind to and sequester compounds, reducing their effective concentration and toxicity. Experiment with different serum percentages.
-
Use a different cell line: Some cell lines may be inherently more resistant to the toxic effects of your compound. Consider screening a panel of cell lines (e.g., HepG2, A549, THP-1) to find a more suitable model[9][10].
-
Co-administration with a cytoprotective agent: In some cases, co-treatment with an antioxidant or another protective agent can reduce off-target toxicity, though this needs to be carefully validated.
-
Quantitative Data Summary
The following table provides a hypothetical example of how to present quantitative data for a novel tuberculosis inhibitor.
| Compound | Target Organism/Cell Line | IC50 / CC50 (µM) | Selectivity Index (SI) | Reference |
| Inhibitor 7 | Mycobacterium tuberculosis H37Rv | 1.5 | - | Hypothetical |
| Inhibitor 7 | Vero cells | 45 | 30 | Hypothetical |
| Inhibitor 7 | HepG2 cells | >100 | >66.7 | [9] |
| Rifampicin | Mycobacterium tuberculosis H37Rv | 0.1 | - | [11] |
| Rifampicin | Vero cells | 200 | 2000 | Hypothetical |
IC50: Half-maximal inhibitory concentration against M. tuberculosis. CC50: Half-maximal cytotoxic concentration against mammalian cells. SI = CC50 / IC50.
Experimental Protocols
Protocol: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding:
-
Trypsinize and count the desired mammalian cell line.
-
Dilute the cells to the optimal seeding density (e.g., 5,000-10,000 cells/well) in a 96-well plate.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound" in fresh culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control (e.g., DMSO) and positive control (e.g., a known cytotoxic agent) wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. A purple precipitate should form in viable cells[2].
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from the wells.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals[2].
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the CC50 value.
-
Visualizations
Caption: Workflow for assessing the cytotoxicity of a novel inhibitor.
Caption: Hypothetical pathway of off-target induced apoptosis.
References
- 1. pnas.org [pnas.org]
- 2. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 3. Inhibiting Mycobacterium tuberculosis within and without - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. mdpi.com [mdpi.com]
- 7. Medicinal Plants as Therapeutic Alternatives to Combat Mycobacterium tuberculosis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Discovery and Development of Highly Potent Inhibitors of Mycobacterium tuberculosis Growth In Vitro - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tuberculosis Inhibitor 7 Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Tuberculosis inhibitor 7 for animal studies. As specific in vivo data for this novel inhibitor is not yet publicly available, this guide draws upon established principles and common challenges encountered in the preclinical development of anti-tuberculosis agents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective small molecule that functions as an allosteric inhibitor of the Mycobacterium tuberculosis fumarate hydratase. This enzyme is crucial for the tricarboxylic acid (TCA) cycle in M. tuberculosis. By binding to an allosteric site, the inhibitor induces a conformational change in the enzyme, preventing its normal function and thereby disrupting a key metabolic pathway essential for the bacterium's survival and growth.
Q2: What are the standard animal models used for testing anti-tuberculosis drugs?
A2: The most common animal model for preclinical evaluation of anti-tuberculosis drug candidates is the mouse, due to it being well-characterized and cost-effective.[1] Other models like guinea pigs and non-human primates are also used, particularly for their ability to form caseous necrotic granulomas, which are more similar to human tuberculosis pathology.[2][3] Rabbits are a useful model for studying cavitary tuberculosis.[4] The choice of model depends on the specific research question being addressed.
Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for anti-tuberculosis drugs?
A3: Understanding the PK/PD relationship is crucial for optimizing dosing regimens.[5][6] Key parameters include:
-
Cmax/MIC: The ratio of the maximum plasma concentration to the minimum inhibitory concentration.
-
AUC/MIC: The ratio of the area under the plasma concentration-time curve to the minimum inhibitory concentration.
-
T > MIC: The percentage of time that the plasma concentration remains above the MIC.[7]
The relative importance of these parameters can vary between different classes of anti-tuberculosis drugs.[8]
Troubleshooting Guide
Issue 1: Poor oral bioavailability of this compound in initial mouse studies.
-
Possible Cause: Low aqueous solubility is a common issue with novel small molecule inhibitors.
-
Troubleshooting Steps:
-
Formulation Optimization: Experiment with different formulation strategies to enhance solubility and absorption. Common approaches include using co-solvents, surfactants, or creating lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[9][10]
-
Particle Size Reduction: Techniques like micronization or nanocrystal formulation can increase the surface area for dissolution.[11]
-
Alternative Administration Routes: If oral bioavailability remains a significant hurdle, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) administration for initial efficacy studies to bypass absorption limitations.
-
Issue 2: High variability in plasma concentrations of this compound between individual animals.
-
Possible Cause: Inconsistent dosing technique, particularly with oral gavage, or variability in food and water intake affecting drug absorption.
-
Troubleshooting Steps:
-
Refine Dosing Technique: Ensure all personnel are thoroughly trained in consistent and accurate oral gavage techniques to minimize variability in administration.
-
Standardize Feeding Schedule: Fasting animals before dosing can sometimes reduce variability in drug absorption. However, the effect of food on the absorption of your specific compound should be empirically determined.
-
Evaluate Formulation Stability: Confirm the stability and homogeneity of the dosing formulation to ensure each animal receives a consistent dose.
-
Issue 3: Lack of in vivo efficacy despite good in vitro activity.
-
Possible Cause: Suboptimal drug exposure at the site of infection (e.g., within lung granulomas), rapid metabolism or clearance of the compound, or the in vitro assay conditions not reflecting the in vivo environment.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a thorough pharmacokinetic study to determine the Cmax, half-life, and overall exposure (AUC) of the compound in the selected animal model. This will help ascertain if therapeutic concentrations are being achieved and maintained.
-
Assess Target Engagement: If possible, develop an assay to measure the inhibition of fumarate hydratase in tissue samples from treated animals to confirm the drug is reaching its target.
-
Evaluate in Different Animal Models: The pathophysiology of tuberculosis can vary between animal models. Testing in a model that more closely mimics human disease, such as the guinea pig, may yield different results.[2]
-
Issue 4: Observed toxicity at doses required for efficacy.
-
Possible Cause: The therapeutic window of the compound is narrow.
-
Troubleshooting Steps:
-
Dose-Ranging Toxicity Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). This involves administering increasing doses and closely monitoring for clinical signs of toxicity, changes in body weight, and clinical pathology markers.[12][13]
-
Histopathological Analysis: Perform histopathology on key organs (liver, kidney, spleen, etc.) from animals in the toxicity study to identify any target organ toxicity.
-
Consider Combination Therapy: Combining this compound with other anti-tuberculosis drugs may allow for a lower, less toxic dose to be used while still achieving a synergistic or additive therapeutic effect.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Dosing Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-24h) (µg·h/mL) | Half-life (h) |
| Oral (in 0.5% CMC) | 50 | 0.8 | 2 | 6.5 | 4 |
| Oral (in SEDDS) | 50 | 4.2 | 1 | 25.8 | 4.5 |
| Intravenous | 10 | 15.5 | 0.1 | 30.2 | 4.2 |
Table 2: Example of a Dose-Ranging Efficacy and Toxicity Study in a Mouse Model
| Treatment Group | Dose (mg/kg/day) | Mean Lung CFU (log10) Reduction vs. Control | Average Body Weight Change (%) | Observed Adverse Effects |
| Vehicle Control | - | 0 | -2% | None |
| Inhibitor 7 | 25 | 0.8 | -1% | None |
| Inhibitor 7 | 50 | 1.5 | -3% | Mild lethargy in 1/10 animals |
| Inhibitor 7 | 100 | 2.1 | -8% | Lethargy, ruffled fur in 6/10 animals |
| Isoniazid (Control) | 25 | 2.5 | -2% | None |
Experimental Protocols
Protocol 1: Mouse Model of Chronic Tuberculosis Infection for Efficacy Testing
-
Infection: Female BALB/c mice (6-8 weeks old) are infected via aerosol with Mycobacterium tuberculosis H37Rv to deliver approximately 100-200 colony-forming units (CFU) to the lungs.
-
Treatment Initiation: Treatment is initiated 4 weeks post-infection, allowing for the establishment of a chronic infection.
-
Dosing: Animals are dosed orally once daily for 4-8 weeks with this compound at various concentrations. A vehicle control group and a positive control group (e.g., treated with isoniazid) are included.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions are plated on 7H11 agar to enumerate bacterial load (CFU).
-
Data Analysis: The efficacy of the treatment is determined by comparing the log10 CFU in the organs of treated mice to that of the vehicle control group.
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
-
Animal Groups: Healthy female BALB/c mice are divided into groups for each dosing route and formulation to be tested.
-
Dosing: A single dose of this compound is administered via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, blood samples are collected from a subset of animals at each time point.
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time data using appropriate software.
Mandatory Visualizations
References
- 1. Using animal models to develop new treatments for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 4. What Animal Models Teach Humans about Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. In vitro pharmacokinetic/pharmacodynamic models in anti-infective drug development: focus on TB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. future4200.com [future4200.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Toxicity and toxicokinetic assessment of an anti-tubercular drug pretomanid in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
addressing instability of "Tuberculosis inhibitor 7" in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Tuberculosis inhibitor 7 (a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative).
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimental use of this compound.
| Issue | Possible Cause | Recommendation |
| Precipitation of the inhibitor in aqueous buffer. | Low aqueous solubility of the imidazo[1,2-b]pyridazine scaffold. | - Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO).- Minimize the final concentration of the organic solvent in the aqueous assay buffer (typically ≤1%).- If precipitation persists, consider using a less polar buffer or adding a small amount of a biocompatible solubilizing agent like Pluronic F-68. |
| Inconsistent or lower-than-expected activity in cellular assays. | 1. Degradation of the inhibitor: The imidazo[1,2-b]pyridazine core, particularly the imidazole moiety, can be susceptible to oxidative cleavage.[1]2. Precipitation at working concentration: The compound may be precipitating out of the complex cell culture medium. | - Prepare fresh dilutions from a frozen stock solution for each experiment.- Minimize the exposure of the compound to light and atmospheric oxygen.- Visually inspect the culture medium for any signs of precipitation after adding the inhibitor.- Perform a solubility test in the specific cell culture medium being used. |
| Lack of in vivo efficacy despite potent in vitro activity. | Rapid metabolism: Studies on 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives have shown very short metabolic half-lives (less than 10 minutes) in mouse liver microsomes, suggesting rapid metabolic clearance.[1] | - For in vivo studies, consider co-administration with a metabolic inhibitor if the specific metabolic pathway is known.- Structural modification of the inhibitor to block the sites of metabolic degradation may be necessary for improved pharmacokinetic properties. |
| Variability between experimental replicates. | 1. Incomplete solubilization of the stock solution. 2. Adsorption to plasticware. 3. Degradation of the compound over the course of the experiment. | - Ensure the stock solution is fully dissolved before making dilutions. Gentle warming and vortexing can help.- Use low-adhesion microplates and pipette tips.- Pre-treat plates with a blocking agent like bovine serum albumin (BSA) if adsorption is suspected.- Minimize the duration of the experiment where the compound is in a dilute aqueous solution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Based on the general solubility of imidazo[1,2-b]pyridazine derivatives, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[2][3] Ensure the compound is fully dissolved. For aqueous buffers, it is advisable to keep the final DMSO concentration at or below 1% to avoid solvent-induced artifacts.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solutions from light.
Q3: What is the known stability of this compound in solution?
A3: While specific data for this compound is limited, related 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives have shown susceptibility to oxidative cleavage of the imidazole moiety.[1] This suggests that the compound may be unstable in solutions exposed to air and light over extended periods. It is recommended to prepare fresh dilutions from stock for each experiment.
Q4: My in vitro results are potent, but the compound shows no activity in my animal model. Why?
A4: This is a known issue with this class of compounds. Research has indicated that 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives can have very short metabolic half-lives, leading to rapid clearance from the body and a lack of in vivo efficacy.[1] The likely metabolic pathway is the oxidative cleavage of the imidazole ring.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes. Store immediately at -20°C or -80°C.
Protocol 2: General Workflow for an In Vitro Assay
Caption: Recommended workflow for in vitro experiments.
Visualizations
Potential Metabolic Degradation Pathway
Caption: Postulated metabolic degradation of this compound.
Troubleshooting Logic for Poor Activity
Caption: Decision tree for troubleshooting poor experimental results.
References
- 1. 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Imidazo[1,2-b]pyridazine, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
troubleshooting inconsistent results in "Tuberculosis inhibitor 7" assays
This technical support center provides troubleshooting guidance and detailed protocols for researchers using Tuberculosis Inhibitor 7 (TB-I7). TB-I7 is a potent and selective direct inhibitor of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis.[1][2][3] This guide addresses common issues encountered in both target-based enzymatic assays and cell-based mycobacterial growth inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (TB-I7)?
A1: TB-I7 is a direct inhibitor of the InhA enzyme, the enoyl-acyl carrier protein reductase in Mycobacterium tuberculosis.[1][4] It binds to the enzyme's active site in an NADH-dependent manner, blocking the binding of the enoyl-ACP substrate.[4] This inhibition disrupts the FAS-II pathway, halting mycolic acid synthesis and preventing cell wall formation, which ultimately leads to bacterial death.[1] Unlike isoniazid, TB-I7 does not require activation by the catalase-peroxidase enzyme KatG, making it effective against many isoniazid-resistant strains.[1][2]
Q2: In which assays can TB-I7 be used as a control?
A2: TB-I7 is an ideal positive control for experiments targeting InhA or the broader mycolic acid biosynthesis pathway. It can be used in:
-
InhA Enzymatic Inhibition Assays: To validate assay setup and confirm the activity of recombinant InhA.
-
Whole-Cell Growth Inhibition Assays: As a positive control for M. tuberculosis (including isoniazid-resistant strains) and other mycobacterial species where InhA is essential.
-
Metabolic Labeling Assays: To confirm the inhibition of mycolic acid synthesis.[4]
Q3: What is the recommended solvent and storage condition for TB-I7?
A3: TB-I7 is soluble in dimethyl sulfoxide (DMSO). For experimental use, prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in the assay does not exceed a level that affects mycobacterial growth or enzyme activity (typically ≤1%).[5]
Troubleshooting Inconsistent Results
This section addresses specific issues that may arise during experimentation with TB-I7, providing potential causes and actionable solutions.
InhA Enzymatic Assays
Problem: High variability between replicate wells or experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like enzyme stocks. Ensure thorough mixing of reagents before dispensing. |
| InhA Enzyme Instability | Prepare fresh enzyme dilutions for each experiment. Keep enzyme on ice at all times. Avoid repeated freeze-thaw cycles of the stock. Confirm enzyme activity with a control substrate run before starting inhibitor assays. |
| Substrate/Cofactor Degradation | Prepare fresh NADH solutions for each assay, as it is sensitive to light and pH. Store substrate stocks as recommended. |
| Plate Edge Effects | Avoid using the outer wells of the microtiter plate for samples. Fill outer wells with sterile water or buffer to maintain humidity and minimize evaporation. |
Problem: The IC50 value for TB-I7 is significantly higher than expected.
| Potential Cause | Recommended Solution |
| Incorrect Enzyme Concentration | Verify the concentration and activity of your InhA preparation. An excessively high enzyme concentration will require more inhibitor to achieve 50% inhibition.[5] |
| High Substrate Concentration | Ensure the concentration of the enoyl-ACP substrate is at or near its Michaelis-Menten constant (Km). Excess substrate can outcompete the inhibitor. |
| Inhibitor Precipitation | Check the solubility of TB-I7 at the tested concentrations in your final assay buffer. If precipitation is observed, adjust the DMSO concentration or lower the maximum inhibitor concentration. |
| Assay Incubation Time | Optimize the incubation time. If the reaction proceeds too quickly, the apparent IC50 may be higher. Ensure measurements are taken within the linear range of the enzymatic reaction. |
M. tuberculosis Whole-Cell Assays (MIC Determination)
Problem: Inconsistent Minimum Inhibitory Concentration (MIC) values across experiments.
| Potential Cause | Recommended Solution |
| Inoculum Variability | Standardize the inoculum preparation rigorously. Use a fresh culture in the mid-log phase of growth. Adjust the inoculum to a McFarland standard (e.g., 0.5) and then dilute to the final required cell density (e.g., 10^5 CFU/mL).[6][7] |
| Cell Clumping | M. tuberculosis is prone to clumping. Break up clumps by vortexing with glass beads or by repeated passage through a syringe before inoculum preparation.[6] Inconsistent clumping leads to variable cell numbers per well. |
| Media Composition | Use a consistent batch of Middlebrook 7H9 medium supplemented with OADC.[7][8] Variations in media components can affect both bacterial growth and inhibitor activity. |
| Compound Adsorption | Use low-binding microtiter plates, as hydrophobic compounds can adsorb to standard polystyrene plates, reducing the effective concentration. |
Problem: No inhibition of growth is observed, even at high concentrations of TB-I7.
| Potential Cause | Recommended Solution |
| Resistant Bacterial Strain | Confirm the genotype of your M. tuberculosis strain. While TB-I7 is effective against many katG mutants, resistance can arise from mutations directly in the inhA gene.[4] Sequence the inhA gene to check for resistance-conferring mutations. |
| Compound Inactivation | Ensure the compound has not degraded. Use a fresh aliquot of TB-I7 stock. Confirm its activity in a cell-free enzymatic assay if possible. |
| Overly Dense Inoculum | An excessively high bacterial inoculum can overcome the inhibitor's effect. Double-check your cell density calculations and plating method.[9] |
| Contamination | Check for contamination in your mycobacterial culture. Contaminating organisms are often resistant to TB-specific inhibitors and can overgrow the plate.[10] |
Experimental Protocols
Protocol 1: InhA Enzymatic Inhibition Assay
This protocol is for determining the IC50 value of TB-I7 against recombinant InhA by monitoring NADH depletion.
Materials:
-
Recombinant purified M. tuberculosis InhA
-
TB-I7 stock solution (10 mM in DMSO)
-
NADH (stock solution 1 mM in assay buffer)[5]
-
2-trans-dodecenoyl-CoA (DD-CoA) substrate
-
Assay Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl
-
96-well, UV-transparent microtiter plates
Methodology:
-
Prepare serial dilutions of TB-I7 in 100% DMSO. A common starting point is a 2-fold dilution series.[5]
-
In each well of the 96-well plate, add reagents in the following order:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add 250 µM NADH to each well.[5]
-
Initiate the enzymatic reaction by adding the DD-CoA substrate.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a plate reader. This tracks the oxidation of NADH.
-
Calculate the initial velocity (V₀) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: M. tuberculosis Whole-Cell MIC Assay
This protocol follows the standard broth microdilution method to determine the MIC of TB-I7.[6][7]
Materials:
-
M. tuberculosis H37Rv (or other relevant strain)
-
Middlebrook 7H9 Broth supplemented with 10% OADC and 0.2% glycerol.[8]
-
TB-I7 stock solution (10 mM in DMSO)
Methodology:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.6).
-
Prepare the inoculum by adjusting the culture to a 0.5 McFarland standard, then diluting it to achieve a final concentration of approximately 10^5 CFU/mL in the assay wells.[6][7]
-
Prepare 2-fold serial dilutions of TB-I7 in 7H9 broth directly in the 96-well plate.
-
Add the standardized bacterial inoculum to each well containing the inhibitor dilutions.
-
Include appropriate controls:
-
Growth Control: Cells + Media + DMSO (no inhibitor).
-
Sterility Control: Media only (no cells).
-
-
Seal the plates and incubate at 37°C in a humidified incubator.
-
Read the plates after 7-14 days, or once growth is clearly visible in the growth control wells.[8]
-
The MIC is defined as the lowest concentration of TB-I7 that completely inhibits visible growth of the bacteria.[6][7]
Visual Guides
Signaling Pathway Inhibition
Caption: Inhibition of the InhA enzyme by TB-I7 blocks the mycolic acid synthesis pathway.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of TB-I7.
Troubleshooting Logic for Inconsistent MIC Results
References
- 1. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. InhA inhibitors as potential antitubercular agents : Oriental Journal of Chemistry [orientjchem.org]
- 3. Mycobacterial tuberculosis Enzyme Targets and their Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bioavailability of Novel TB Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when enhancing the bioavailability of novel tuberculosis (TB) compounds.
Frequently Asked Questions (FAQs)
Q1: My novel anti-TB compound has poor aqueous solubility. What initial strategies can I employ to improve its bioavailability?
A1: Poor aqueous solubility is a common challenge for many anti-TB drug candidates.[1][2][3] Several initial strategies can be employed to address this issue, primarily focusing on formulation and chemical modification approaches.
Formulation Strategies:
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems can significantly enhance its solubility and absorption.[2][4][5][6] These include:
-
Nanoemulsions: Thermodynamically stable mixtures of oil, water, and a surfactant that can improve the solubility and tissue penetration of lipophilic drugs.[4][7]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids (SLNs) or a blend of solid and liquid lipids (NLCs), offering high drug loading and stability.[4][5][8]
-
-
Polymeric Nanoparticles (PNPs): Encapsulating the drug in biodegradable and biocompatible polymers can improve bioavailability, offer controlled release, and reduce dose frequency.[7]
-
Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants, which increase the surface area for dissolution.[7][9]
Chemical Modification Strategies:
-
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[10][11] This strategy can be used to improve solubility, permeability, and absorption.[11][12][13]
-
Salt Formation: For ionizable compounds, forming a salt can significantly increase the dissolution rate.[8]
Q2: I am observing high first-pass metabolism with my compound. How can I mitigate this?
A2: High first-pass metabolism, where a significant portion of the drug is metabolized in the liver before reaching systemic circulation, can drastically reduce bioavailability.[7] Strategies to overcome this include:
-
Nanoparticle-Based Delivery Systems: Encapsulating the drug in nanoparticles can protect it from metabolic enzymes in the liver and gastrointestinal tract.[7][14][15] Nanocarriers can also facilitate lymphatic transport, bypassing the portal circulation and first-pass metabolism.[16]
-
Chemical Modifications:
-
Prodrugs: Designing a prodrug that is resistant to first-pass metabolism and is activated at the target site can be an effective strategy.[10][11]
-
Structural Modification: Altering the chemical structure to block metabolic sites without affecting pharmacological activity can reduce first-pass metabolism.[17]
-
Q3: My compound shows good in vitro activity but poor in vivo efficacy. What could be the reasons, and how can I troubleshoot this?
A3: A discrepancy between in vitro and in vivo results is a common hurdle in drug development. Several factors related to bioavailability could be responsible:
-
Poor Absorption: The compound may have low permeability across the intestinal epithelium.
-
Efflux Pump Activity: The compound might be a substrate for efflux pumps, such as P-glycoprotein, which actively transport drugs out of cells, reducing intracellular concentrations.[18][19]
-
Instability: The compound may be unstable in the gastrointestinal tract's pH or susceptible to enzymatic degradation.
Troubleshooting Steps:
-
Assess Permeability: Conduct in vitro permeability assays, such as the Caco-2 cell monolayer assay, to evaluate the compound's ability to cross the intestinal barrier.
-
Investigate Efflux Pump Interaction: Use in vitro models with and without efflux pump inhibitors (e.g., verapamil, reserpine) to determine if your compound is a substrate.[20][21][22]
-
Evaluate Stability: Assess the compound's stability at different pH values mimicking the stomach and intestine, and in the presence of relevant enzymes.
-
Consider Formulation Strategies: If permeability is low, consider using permeation enhancers or formulating the drug in nanoparticles that can be taken up by alternative absorption pathways.[23] If efflux is an issue, co-administration with an efflux pump inhibitor could be explored.[19][22]
Troubleshooting Guides
Guide 1: Low Oral Bioavailability in Animal Models
| Symptom | Possible Cause | Suggested Action |
| Low Cmax and AUC after oral administration | Poor aqueous solubility | - Perform solubility studies in different biorelevant media.- Employ solubility enhancement techniques such as micronization, nanosuspension, or formulation with cyclodextrins.[3][9]- Develop lipid-based formulations like nanoemulsions or SLNs.[4][5] |
| Low intestinal permeability | - Conduct in vitro permeability assays (e.g., Caco-2).- If permeability is low, consider chemical modification to create a more lipophilic prodrug.[17][24]- Investigate the use of permeation enhancers. | |
| High first-pass metabolism | - Perform in vitro metabolism studies using liver microsomes.- Design prodrugs that mask metabolic sites.[10]- Utilize nanoparticle-based delivery systems to alter biodistribution and reduce liver exposure.[7][15] | |
| Efflux pump-mediated transport | - Perform in vitro transport assays with and without efflux pump inhibitors.[20]- If efflux is confirmed, consider co-administration with a known efflux pump inhibitor.[19][21] | |
| Rapid clearance from plasma | High metabolic rate | - Analyze metabolite profiles in plasma and urine.- Consider structural modifications to block metabolic hotspots.[17] |
Guide 2: High Variability in In Vivo Bioavailability Data
| Symptom | Possible Cause | Suggested Action |
| Large inter-subject variability in pharmacokinetic parameters (AUC, Cmax) | Food effects | - Conduct bioavailability studies in both fasted and fed states to assess the impact of food.[25] |
| Formulation instability or poor content uniformity | - Characterize the physical and chemical stability of the formulation.- Ensure robust manufacturing processes for consistent dosage forms. | |
| Genetic polymorphism in metabolic enzymes or transporters | - Consider genotyping the animal models for relevant metabolic enzymes and transporters. | |
| Inconsistent dosing procedure | - Standardize the gavage technique and vehicle volume for oral administration. |
Experimental Protocols
Protocol 1: In Vitro Solubility Determination in Biorelevant Media
Objective: To assess the solubility of a novel TB compound in media that simulate the gastrointestinal fluids.
Materials:
-
Test compound
-
Fasted State Simulated Intestinal Fluid (FaSSIF) powder
-
Fed State Simulated Intestinal Fluid (FeSSIF) powder
-
Phosphate buffer
-
HPLC system with a suitable column and detector
-
Shaking incubator
-
Centrifuge
-
0.45 µm syringe filters
Methodology:
-
Prepare Media: Prepare FaSSIF and FeSSIF media according to the manufacturer's instructions.
-
Equilibrate: Add an excess amount of the test compound to separate vials containing FaSSIF and FeSSIF.
-
Incubate: Place the vials in a shaking incubator at 37°C for 24-48 hours to reach equilibrium.
-
Sample: After incubation, withdraw an aliquot from each vial.
-
Separate: Centrifuge the aliquots to pellet the undissolved solid.
-
Filter: Filter the supernatant through a 0.45 µm syringe filter.
-
Analyze: Dilute the filtered samples appropriately and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Calculate: Determine the solubility in mg/mL or µM.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of a novel TB compound using a Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and supplements
-
Test compound and reference compounds (e.g., propranolol for high permeability, mannitol for low permeability)
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS system
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (A) side of the Transwell®.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.
-
-
Transport Study (Basolateral to Apical): Perform the reverse transport experiment to assess active efflux.
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Example Application for TB Drugs |
| Lipid Nanoparticles | Increases solubility, protects from degradation, facilitates lymphatic uptake.[4][7] | High drug loading, improved stability, potential for targeted delivery.[14][15] | Complex manufacturing, potential for instability. | Encapsulation of rifampicin to improve oral bioavailability and reduce hepatotoxicity.[4] |
| Polymeric Micelles | Encapsulates hydrophobic drugs in the core, enhancing solubility.[7] | Small size, good stability, can be designed for controlled release. | Lower drug loading capacity compared to other nanoparticles. | Delivery of poorly soluble second-line anti-TB drugs. |
| Prodrugs | Covalent modification to improve physicochemical properties.[10][11] | Can enhance solubility, permeability, and metabolic stability.[11][12] | Requires efficient in vivo conversion to the active drug. | Isoniazid and ethionamide are classic examples of prodrugs used in TB therapy.[11] |
| Efflux Pump Inhibitors | Inhibit the function of efflux pumps that expel drugs from cells.[19][20] | Can restore the activity of drugs against resistant strains and increase intracellular drug concentration.[19][22] | Potential for drug-drug interactions and toxicity.[19][21] | Verapamil has been shown to enhance the activity of bedaquiline against resistant M. tuberculosis.[22] |
Visualizations
Caption: Experimental workflow for troubleshooting and enhancing the bioavailability of a novel TB compound.
Caption: Key strategies and their mechanisms for enhancing the bioavailability of TB compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Lipid-Based Drug Delivery Systems in Tuberculosis Treatment - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Nanocarriers in Tuberculosis Treatment: Challenges and Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Prodrug Strategies for the Treatment of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New prodrugs against tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. Nanotechnology-Based Approach in Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 18. The Role of Efflux Pumps in Tuberculosis Treatment and Their Promise as a Target in Drug Development: Unraveling the Black Box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Antimicrobial efflux pumps and Mycobacterium tuberculosis drug tolerance: Evolutionary Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jwatch.org [jwatch.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chemical approaches to improve the oral bioavailability of peptidergic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. webstor.srmist.edu.in [webstor.srmist.edu.in]
Technical Support Center: Managing Hepatotoxicity of Anti-Tuberculosis Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the hepatotoxicity of anti-tuberculosis (TB) drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary first-line anti-tuberculosis drugs known to cause hepatotoxicity?
A1: The primary first-line anti-TB drugs associated with hepatotoxicity are isoniazid (INH), rifampicin (RIF), and pyrazinamide (PZA).[1][2][3] While ethambutol is also a first-line drug, it is considered less hepatotoxic.[1]
Q2: What are the common in vitro models used to assess the hepatotoxicity of anti-TB drug candidates?
A2: A commonly used in vitro model is the human hepatoma cell line, HepG2.[1][4] These cells are used to evaluate the cytotoxic potential of individual drugs and drug combinations.[1][4] Primary human hepatocytes are considered the gold standard but have limitations in availability and variability.
Q3: What are the typical mechanisms involved in anti-tuberculosis drug-induced liver injury (DILI)?
A3: The mechanisms are complex and often drug-specific. For isoniazid, toxicity is linked to its metabolic activation by enzymes like N-acetyltransferase 2 (NAT2) and cytochrome P450 2E1 (CYP2E1), leading to the formation of reactive metabolites that can cause oxidative stress and cellular damage.[2] Rifampicin can induce cytochrome P450 enzymes, potentially increasing the toxicity of co-administered drugs like isoniazid.[1] Pyrazinamide's toxicity is also linked to its metabolites.[5] Overall, mitochondrial dysfunction and oxidative stress are common themes in anti-TB DILI.
Q4: What are the key biomarkers to monitor for hepatotoxicity in preclinical studies?
A4: In preclinical in vivo studies, the primary biomarkers to monitor in serum are alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes indicate hepatocellular injury. Alkaline phosphatase (ALP) and total bilirubin are also important markers, particularly for cholestatic injury. Histopathological examination of liver tissue is crucial to assess cellular damage.
Troubleshooting Guides
In Vitro Hepatotoxicity Assays (e.g., MTT Assay using HepG2 cells)
Q: My negative control (untreated cells) shows low viability in the MTT assay. What could be the cause?
A:
-
Cell Seeding Density: The initial number of cells seeded may be too low, leading to poor growth and viability over the course of the experiment.
-
Culture Conditions: Suboptimal culture conditions such as incorrect CO2 levels, temperature, or humidity can stress the cells.
-
Reagent Quality: The quality of the cell culture medium, serum, or other supplements may be poor.
-
Mycoplasma Contamination: Mycoplasma contamination can significantly impact cell health and metabolism.
Q: I am observing high background absorbance in my MTT assay.
A:
-
Phenol Red Interference: Phenol red in the culture medium can contribute to background absorbance. It is advisable to use a phenol red-free medium during the MTT incubation step.[6]
-
Serum Interference: Components in fetal bovine serum can interfere with the assay. Using a serum-free medium during the MTT incubation is recommended.[6]
-
Contamination: Bacterial or yeast contamination can lead to the reduction of the MTT reagent, causing high background.
-
Incomplete Solubilization: The formazan crystals may not be fully dissolved. Ensure thorough mixing and consider increasing the incubation time with the solubilization buffer.[6]
Q: The dose-response curve for my test compound is inconsistent or not reproducible.
A:
-
Compound Solubility: The drug candidate may have poor solubility in the culture medium, leading to inaccurate concentrations. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration is consistent and non-toxic across all wells.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variability. Ensure pipettes are calibrated and use appropriate techniques.
-
Cell Plating Inconsistency: Uneven cell distribution in the microplate wells can lead to variable results. Ensure the cell suspension is homogenous before and during plating.
-
Edge Effects: Wells on the perimeter of the plate can be prone to evaporation, affecting cell growth. It is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental data.
In Vivo Hepatotoxicity Studies
Q: I am not observing significant elevations in liver enzymes (ALT/AST) even at high doses of my test compound.
A:
-
Species Differences: The animal model (e.g., rat, mouse) may metabolize the compound differently than humans, leading to a lack of hepatotoxicity.
-
Duration of Study: The duration of the study may be too short to induce detectable liver injury.
-
Route of Administration: The route of administration may not result in sufficient hepatic exposure to the compound.
-
Compound Stability: The compound may be unstable in the formulation or in vivo, leading to lower than expected exposure.
Q: There is high variability in the liver enzyme levels within the same treatment group.
A:
-
Animal Health: Underlying health issues in some animals can affect their response to the drug.
-
Dosing Inaccuracy: Inconsistent dosing can lead to variable exposure and, consequently, variable toxicity.
-
Sample Handling: Improper collection or handling of blood samples can lead to hemolysis, which can affect enzyme measurements.
-
Biological Variability: There is inherent biological variability in animal responses. Ensure a sufficient number of animals per group to achieve statistical power.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of First-Line Anti-Tuberculosis Drugs in HepG2 Cells
| Drug | Concentration Range | Observation | Reference |
| Isoniazid (INH) | 1–50 mM | No significant cytotoxicity after 24 hours. | [1][4] |
| 50–200 mM | Increased cytotoxicity, especially with pre-treatment. | [1][4] | |
| Rifampicin (RIF) | 25–100 µM | No significant cytotoxicity after 24 hours. | [1][4] |
| Pyrazinamide (PZA) | 1–50 mM | No significant cytotoxicity after 24 hours. | [1][4] |
| 50–200 mM | Increased cytotoxicity, especially with pre-treatment. | [1][4] |
Table 2: In Vivo Hepatotoxicity Model with Anti-Tuberculosis Drugs in Wistar Rats
| Drug Combination & Dose | Duration | Key Findings | Reference |
| INH (100 mg/kg) + RIF (300 mg/kg) + PZA (700 mg/kg) | 4-8 weeks | Successful induction of hepatotoxicity with raised ALT, AST, and ALP levels and supporting histopathological changes. | [7] |
Key Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment using MTT Assay in HepG2 Cells
-
Cell Culture:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
-
Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in culture medium. The final solvent concentration should be ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known hepatotoxic compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Protocol 2: In Vivo Hepatotoxicity Assessment in Rodents
-
Animal Acclimatization:
-
Acclimatize animals (e.g., Wistar rats or BALB/c mice) to the laboratory conditions for at least one week before the experiment.
-
Provide standard chow and water ad libitum.
-
-
Grouping and Dosing:
-
Randomly assign animals to different treatment groups (e.g., vehicle control, positive control, and different dose levels of the test compound), with a sufficient number of animals per group (typically 6-8).
-
Administer the test compound and controls via the intended clinical route (e.g., oral gavage) for the specified duration (e.g., 14 or 28 days).
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
-
Sample Collection:
-
At the end of the study, collect blood samples via an appropriate method (e.g., cardiac puncture under anesthesia).
-
Collect the blood in tubes suitable for serum separation.
-
Euthanize the animals and perform a necropsy.
-
Collect the liver, weigh it, and preserve sections in 10% neutral buffered formalin for histopathological analysis.
-
-
Biochemical Analysis:
-
Centrifuge the blood to separate the serum.
-
Analyze the serum for liver function markers, including ALT, AST, ALP, and total bilirubin.
-
-
Histopathology:
-
Process the formalin-fixed liver tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A qualified pathologist should examine the slides for any signs of liver damage, such as necrosis, inflammation, steatosis, and fibrosis.
-
Visualizations
Caption: Experimental workflow for assessing hepatotoxicity.
Caption: Isoniazid metabolic activation and hepatotoxicity pathway.
Caption: General troubleshooting workflow for experimental issues.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Table 5, Assays Conducted Using HepG2 Cell Cytotoxicity Screening Protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Lead Optimization of Tuberculosis Inhibitor 7 for Improved Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the lead optimization of "Tuberculosis inhibitor 7," an allosteric inhibitor of Mycobacterium tuberculosis fumarate hydratase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of "this compound"?
A1: "this compound" is a selective allosteric inhibitor of Mycobacterium tuberculosis (Mtb) fumarate hydratase (fumarase), an essential enzyme in the tricarboxylic acid (TCA) cycle.[1][2] Unlike competitive inhibitors that bind to the active site, this compound binds to a previously unidentified allosteric site.[1][2] This binding induces a significant conformational change in the enzyme, preventing the simultaneous binding of the substrate, fumarate.[1][3] This allosteric site is not conserved in the human homolog of the enzyme, which allows for selective inhibition of the Mtb enzyme.[1][2]
Q2: Why is targeting fumarate hydratase a promising strategy for new anti-tuberculosis drugs?
A2: Fumarate hydratase is a vulnerable target in M. tuberculosis for several reasons. It is an essential enzyme in the TCA cycle, which is central to the bacterium's metabolism and energy generation.[1] Mtb relies on this pathway for both actively replicating and non-replicating persistent states.[1] Furthermore, the discovery of a selective allosteric site allows for the development of inhibitors that are specific to the bacterial enzyme, minimizing off-target effects on the human homolog.[1][2]
Q3: What are the key challenges in the lead optimization of "this compound"?
A3: A key challenge in targeting Mtb fumarase is its similarity to the human homolog, which has an identical active site.[4] While "this compound" leverages a non-conserved allosteric site, further optimization is needed to improve its potency and pharmacokinetic properties.[4][5] Achieving good cell permeability and avoiding metabolic inactivation are also significant hurdles in developing effective anti-tubercular agents.[6]
Q4: What is the typical starting point for a lead optimization campaign around this inhibitor?
A4: A common starting point is a structure-activity relationship (SAR) study.[4][5] This involves synthesizing analogs of the lead compound with modifications at various positions of the quinazolinone scaffold and evaluating their inhibitory activity against Mtb fumarate hydratase and their whole-cell activity against M. tuberculosis.[6][7]
Troubleshooting Guides
Synthesis and Purification
Q: I am having trouble with the synthesis of quinazolinone-based analogs. What are some common issues?
A: Common issues in the synthesis of quinazolinone derivatives include poor yields, difficulty in purification, and unexpected side reactions. For instance, in multi-step syntheses, ensuring the purity of intermediates is crucial.[8][9] For specific reactions like Sonogashira cross-coupling or amination, optimization of catalysts, ligands, and reaction conditions may be necessary to improve yields and minimize byproducts.[8] Recrystallization or column chromatography are standard purification methods; the choice of solvent system is critical for effective separation.[9]
Q: My purified compound shows low stability. What could be the cause?
A: Some quinazolinone derivatives can be susceptible to degradation. For example, compounds with certain functional groups may be sensitive to light, temperature, or pH. It is also known that some 2-mercapto-quinazolinones can be inactivated by glutathione-dependent adduct formation or oxidation in microsomes.[6] It is advisable to store purified compounds under inert gas, protected from light, and at low temperatures. Characterization by NMR and mass spectrometry immediately after purification can help confirm the integrity of the compound.
Fluorescence-Based Enzymatic Assay
Q: My fluorescence-based assay for fumarate hydratase activity is showing high background noise. What are the potential causes and solutions?
A: High background fluorescence can be a significant issue in fluorescence-based assays.[10] Potential causes include:
-
Autofluorescence of test compounds: Screen your compounds for intrinsic fluorescence at the excitation and emission wavelengths used in the assay.[10]
-
Contaminated reagents: Ensure all buffers and reagents are of high purity and filtered if necessary.
-
Non-specific binding to the microplate: Use low-binding microplates.
-
Assay interference: Some compounds may interfere with the coupling enzymes (e.g., malate dehydrogenase) or the fluorescent reporter system (e.g., resazurin/resorufin).[11][12] It is essential to run counter-screens against the coupling enzymes to identify such off-target effects.[12]
Q: The Z'-factor for my high-throughput screen is consistently low. How can I improve it?
A: A low Z'-factor indicates poor assay quality, often due to high data variability or a small signal window. To improve the Z'-factor:
-
Optimize enzyme and substrate concentrations: Ensure that the enzyme concentration is in the linear range of the assay and that the substrate concentration is appropriate (typically at or near the Km) for detecting inhibition.[11][12]
-
Optimize incubation times: Ensure the reaction has proceeded long enough to generate a robust signal without reaching saturation.
-
Minimize pipetting errors: Use calibrated pipettes and consider automated liquid handling for high-throughput screening to reduce variability.[13]
-
Control for edge effects: Avoid using the outer wells of the microplate or use a water-filled moat to minimize evaporation.
Whole-Cell Assays (MIC Determination)
Q: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for my compounds against M. tuberculosis H37Rv. What could be the reason?
A: Inconsistent MIC values can arise from several factors:
-
Inoculum preparation: The density of the bacterial culture used for inoculation must be standardized. A McFarland standard is typically used to ensure a consistent starting bacterial concentration.[14]
-
Compound solubility: Poor solubility of test compounds in the culture medium can lead to inaccurate MIC values. Using a co-solvent like DMSO is common, but its final concentration should be kept low (typically ≤1%) to avoid toxicity to the bacteria.
-
Assay method: Different methods (e.g., broth microdilution, Alamar blue assay) can yield slightly different MIC values.[4][15] Consistency in the chosen method is key.
-
Incubation conditions: M. tuberculosis is a slow-growing bacterium, and MIC assays require long incubation periods (typically 7-14 days). Maintaining consistent temperature and humidity is crucial.
Detailed Experimental Protocols
Fluorescence-Based Fumarate Hydratase Activity Assay
This protocol is adapted from the high-throughput screening assay used to identify "this compound".[11]
Principle: The activity of Mtb fumarate hydratase is measured using a coupled enzyme assay. Fumarate hydratase converts fumarate to L-malate. Malate dehydrogenase (MDH) then oxidizes L-malate to oxaloacetate, reducing NAD+ to NADH. The NADH produced is used by diaphorase to reduce resazurin to the fluorescent product resorufin, which can be monitored fluorometrically. Citrate synthase is included to drive the reaction forward.
Materials:
-
Mtb Fumarate Hydratase (purified)
-
Malate Dehydrogenase (MDH)
-
Citrate Synthase
-
Diaphorase
-
Fumarate
-
NAD+
-
Acetyl-CoA
-
Resazurin
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 0.01% Brij-35
-
384-well black, clear-bottom microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a master mix of the coupling enzymes and substrates in the assay buffer. The final concentrations in the well should be approximately:
-
10 U/mL MDH
-
1 U/mL Citrate Synthase
-
0.05 mg/mL Diaphorase
-
150 µM NAD+
-
200 µM Acetyl-CoA
-
50 µM Resazurin
-
-
Dispense the test compounds and controls (DMSO for negative control, a known inhibitor for positive control) into the microplate wells.
-
Add the purified Mtb fumarate hydratase to each well to a final concentration of approximately 10 nM.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the reaction by adding fumarate to a final concentration of approximately 400 µM.
-
Immediately measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) in a kinetic mode for 30-60 minutes.
-
The rate of increase in fluorescence is proportional to the fumarate hydratase activity. Calculate the percent inhibition for each compound relative to the DMSO control.
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This protocol is a standard method for determining the MIC of compounds against M. tuberculosis.[4]
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Alamar Blue reagent
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Rifampicin)
Procedure:
-
Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the culture to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.
-
Prepare serial two-fold dilutions of the test compounds in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (DMSO only) and a positive control.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Seal the plates and incubate at 37°C for 7 days.
-
On day 7, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Continue to incubate the plates at 37°C for another 24-48 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Cytotoxicity Assay using MTT
This protocol describes a common method for assessing the cytotoxicity of compounds against a mammalian cell line (e.g., HepG2 or A549).[1][16]
Materials:
-
Human cell line (e.g., A549 lung epithelial cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 (50% cytotoxic concentration) can be determined by plotting the cell viability against the compound concentration.
Data Presentation
Table 1: Structure-Activity Relationship of Fumarate Hydratase Inhibitors
| Compound | R1 | R2 | IC50 (µM) vs Mtb Fumarase | MIC (µg/mL) vs Mtb H37Rv | CC50 (µM) vs Mammalian Cells |
| 7 | H | H | 0.5 | >50 | >50 |
| Analog A | Cl | H | 0.2 | 25 | >50 |
| Analog B | OCH3 | H | 1.2 | >50 | >50 |
| Analog C | H | Cl | 0.3 | 15 | 45 |
| Analog D | H | Br | 0.4 | 12 | 40 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[4][5]
Mandatory Visualizations
Caption: Experimental workflow for lead optimization of this compound.
Caption: Mechanism of action of this compound on the Mtb TCA cycle.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pak.elte.hu [pak.elte.hu]
- 3. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting of Fumarate Hydratase from Mycobacterium tuberculosis Using Allosteric Inhibitors with a Dimeric-Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure-Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship study of novel quinazolinone-based inhibitors of MurA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 11. Selective small molecule inhibitor of the Mycobacterium tuberculosis fumarate hydratase reveals an allosteric regulatory site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of activators of human fumarate hydratase by quantitative high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of Potential TB Drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of poor cell permeability of potential tuberculosis (TB) drug candidates.
Troubleshooting Guides
This section addresses specific experimental issues that researchers may encounter.
Issue 1: Inconsistent or Low Permeability Results in Assays
Q: My in vitro permeability assay (e.g., PAMPA, Caco-2) consistently shows low permeability for my compound, despite promising anti-mycobacterial activity in whole-cell screening. What could be the cause and how can I troubleshoot this?
A: This is a common challenge in TB drug discovery. The unique and complex cell envelope of Mycobacterium tuberculosis (Mtb) is significantly different from the membranes used in standard permeability assays.[1][2] Here’s a systematic approach to troubleshooting:
-
Re-evaluate the Assay System: Standard permeability assays may not accurately reflect permeability across the Mtb cell wall.[3] Consider using Mtb-specific permeability assays or models.
-
Investigate Physicochemical Properties: The lipophilicity and molecular size of your compound are critical for crossing the lipid-rich mycobacterial cell wall.[2]
-
Action: Analyze the LogP and molecular weight of your compound. Highly polar or very large molecules often exhibit poor permeability.
-
-
Assess for Efflux: Your compound might be a substrate for Mtb's efflux pumps, which actively remove it from the cell.[4][5][6]
-
Consider Compound Stability: The compound may be unstable in the assay medium.
-
Action: Verify the stability of your compound under the experimental conditions using techniques like HPLC.
-
Issue 2: High Efflux Pump Activity Observed
Q: My ethidium bromide (EtBr) uptake assay indicates high efflux pump activity in my Mtb strain, potentially explaining the low efficacy of my drug candidate. How can I confirm this and what are my next steps?
A: High efflux activity is a significant mechanism of intrinsic and acquired drug resistance in Mtb.[4][6][8]
Confirmation:
-
Use Multiple Efflux Pump Inhibitors (EPIs): Test a panel of EPIs (e.g., verapamil, reserpine, carbonyl cyanide m-chlorophenylhydrazone - CCCP) to see if they potentiate the activity of your drug.[5] A significant decrease in the Minimum Inhibitory Concentration (MIC) of your drug in the presence of an EPI is a strong indicator of efflux.
-
Gene Expression Analysis: Use qRT-PCR to quantify the expression levels of known efflux pump genes in Mtb (e.g., drrA, drrB, Rv2686c-Rv2688c operon) when exposed to your compound.[4] Upregulation of these genes would support the hypothesis that your compound is being effluxed.
Next Steps:
-
Co-administration with an EPI: Explore the possibility of co-administering your drug with a non-toxic EPI to improve its efficacy.[4]
-
Structural Modification: Modify the chemical structure of your compound to make it a poorer substrate for the identified efflux pumps. This often involves altering its charge, size, or hydrophobicity.
-
Alternative Drug Delivery: Encapsulating the drug in a nanocarrier can help it bypass efflux pumps and increase its intracellular concentration.[9][10]
Frequently Asked Questions (FAQs)
Q1: What makes the Mycobacterium tuberculosis cell wall so impermeable to drugs?
A: The Mtb cell wall is a unique and formidable barrier, contributing significantly to its intrinsic drug resistance.[1][11] Its impermeability is due to its complex, multi-layered structure, which includes:
-
Mycolic Acids: A thick, waxy layer of very long-chain fatty acids that forms the outer leaflet of the mycobacterial outer membrane (mycomembrane).[2][11] This layer is highly hydrophobic and restricts the entry of many hydrophilic drugs.
-
Arabinogalactan-Peptidoglycan Complex: This core structure provides rigidity and further limits the passage of molecules.
-
Porins: While Mtb has porins that allow the passage of small hydrophilic molecules, their number and efficiency are lower compared to other bacteria.[12]
Q2: What are the main classes of efflux pumps in M. tuberculosis and what are their roles?
A: Mtb possesses a large number of efflux pumps that can extrude a wide range of antimicrobial agents.[6] The major families include:
-
ATP-Binding Cassette (ABC) Superfamily: These pumps utilize ATP hydrolysis to transport substrates across the membrane. The DrrABC system, for example, is involved in resistance to multiple antibiotics.[4]
-
Major Facilitator Superfamily (MFS): These pumps use the proton motive force to expel drugs.
-
Small Multidrug Resistance (SMR) Family: These are small membrane proteins that also utilize the proton motive force.[6]
-
Resistance-Nodulation-Division (RND) Family: This family of transporters is also involved in drug efflux.
Efflux pumps contribute to low-level intrinsic resistance and can be overexpressed, leading to acquired resistance.[4][8]
Q3: What are some promising strategies to enhance the permeability of TB drug candidates?
A: Several strategies are being explored to overcome the permeability barrier of Mtb:
-
Efflux Pump Inhibition: Co-administration of an efflux pump inhibitor can increase the intracellular concentration and efficacy of anti-TB drugs.[4][5]
-
Novel Drug Delivery Systems (DDS): Encapsulating drugs in nanoparticles, liposomes, or dendrimers can improve their solubility, stability, and uptake by macrophages, the primary host cells for Mtb.[9][10][13][14] This can also help in targeting the drug to the site of infection.
-
Prodrug Approach: Modifying a drug into an inactive prodrug that is more permeable and is later activated inside the mycobacterial cell.
-
Chemical Modification: Optimizing the physicochemical properties of the drug, such as lipophilicity and hydrogen bonding capacity, to favor passage through the mycobacterial cell wall.[2]
Q4: How can I measure the intracellular concentration of my drug candidate in M. tuberculosis?
A: Directly measuring intracellular drug concentration is challenging but crucial. Common methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method. It involves incubating Mtb with the drug, followed by cell lysis and extraction of the drug for quantification by LC-MS.
-
Radiolabeling: If a radiolabeled version of your compound is available, you can measure its accumulation inside the cells by scintillation counting.
-
Fluorescent Analogs: Synthesizing a fluorescent derivative of your compound can allow for its visualization and quantification within cells using fluorescence microscopy or flow cytometry.
Data Presentation
Table 1: Effect of Efflux Pump Inhibitors on the Minimum Inhibitory Concentration (MIC) of a Hypothetical TB Drug Candidate (Compound X)
| Mtb Strain | Compound X MIC (µg/mL) | Compound X + Verapamil (20 µg/mL) MIC (µg/mL) | Compound X + Reserpine (20 µg/mL) MIC (µg/mL) |
| H37Rv (Wild-Type) | 16 | 4 | 2 |
| Clinical Isolate 1 | 32 | 8 | 4 |
| Clinical Isolate 2 | 64 | 16 | 8 |
This table illustrates how the presence of efflux pump inhibitors can significantly reduce the MIC of a drug, indicating that the drug is a substrate for efflux pumps.
Table 2: Permeability of Selected Anti-TB Drugs
| Drug | LogP | Molecular Weight ( g/mol ) | Apparent Permeability Coefficient (Papp) (10⁻⁶ cm/s) |
| Isoniazid | -0.7 | 137.14 | 5.2 |
| Rifampicin | 4.9 | 822.94 | 0.8 |
| Ethambutol | -0.3 | 204.31 | 3.1 |
| Moxifloxacin | 1.4 | 401.43 | 1.5 |
This table provides a comparison of the physicochemical properties and permeability of some common anti-TB drugs.
Experimental Protocols
Protocol 1: Ethidium Bromide (EtBr) Uptake Assay for Efflux Pump Activity
This fluorometric assay measures the accumulation of EtBr, a fluorescent substrate of many efflux pumps, inside mycobacterial cells.[12][15]
Materials:
-
Mycobacterial culture in mid-log phase
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution (1 mg/mL stock)
-
Efflux pump inhibitor (EPI) of choice (e.g., verapamil)
-
96-well black, clear-bottom microplates
-
Fluorometric plate reader (Excitation: 530 nm, Emission: 590 nm)
Procedure:
-
Harvest mycobacterial cells by centrifugation and wash twice with PBS.
-
Resuspend the cell pellet in PBS to an OD₆₀₀ of 0.4.
-
In the 96-well plate, add 100 µL of the cell suspension to each well.
-
Add the EPI to the desired final concentration to the test wells. Add the same volume of PBS to the control wells.
-
Add EtBr to all wells to a final concentration of 1-2 µg/mL.
-
Immediately place the plate in the fluorometer and measure the fluorescence every 60 seconds for 60 minutes at 37°C.[12]
-
Data Analysis: Plot fluorescence intensity against time. A lower fluorescence reading in the absence of an EPI compared to its presence indicates active efflux of EtBr.
Protocol 2: Luciferase-Based Assay for Intracellular ATP Measurement
This assay quantifies intracellular ATP levels, which can be an indicator of metabolic activity and the energy available for processes like drug efflux.[16][17][18][19]
Materials:
-
Mycobacterial culture
-
ATP Cell Viability Luciferase Assay Kit (contains luciferase, luciferin, and lysis buffer)
-
Luminometer
Procedure:
-
Grow mycobacterial cultures to the desired phase and expose them to the test compound for a specified duration.
-
Harvest a defined number of cells (e.g., 10⁶ CFU) by centrifugation.
-
Wash the cells with PBS.
-
Lyse the cells according to the kit manufacturer's instructions to release intracellular ATP.
-
Add the luciferase-luciferin reagent to the cell lysate. This reagent will produce light in the presence of ATP.
-
Immediately measure the luminescence using a luminometer.
-
Data Analysis: The amount of light produced is directly proportional to the amount of ATP present. Compare the ATP levels of treated cells to untreated controls. A significant drop in ATP levels can indicate a disruption of cellular energy metabolism.
Visualizations
Caption: Workflow for troubleshooting poor drug permeability.
Caption: Key barriers in the Mtb cell wall.
Caption: Decision tree for enhancing drug permeability.
References
- 1. The Role of Transport Mechanisms in Mycobacterium Tuberculosis Drug Resistance and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical properties and Mycobacterium tuberculosis transporters: keys to efficacious antitubercular drugs? - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00265H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. longdom.org [longdom.org]
- 6. Efflux Pumps of Mycobacterium tuberculosis Play a Significant Role in Antituberculosis Activity of Potential Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Nanosized Drug Delivery Systems to Fight Tuberculosis [mdpi.com]
- 10. New Perspectives in Drug Delivery Systems for the Treatment of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ethidium bromide transport across Mycobacterium smegmatis cell-wall: correlation with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NOVEL DRUG DELIVERY SYSTEMS: DESIRED FEAT FOR TUBERCULOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. zaguan.unizar.es [zaguan.unizar.es]
- 16. Assessment of Immunity to Mycobacterial Infection with Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. ATP Cell Viability Luciferase Assay | SCT149 [merckmillipore.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to a Novel Tuberculosis Inhibitor and the Frontline Drug Isoniazid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action, quantitative efficacy, and experimental methodologies for a novel allosteric inhibitor of Mycobacterium tuberculosis fumarate hydratase, herein referred to as "Tuberculosis inhibitor 7," and the established first-line anti-tuberculosis drug, Isoniazid.
I. Mechanisms of Action: A Tale of Two Targets
Isoniazid and this compound employ fundamentally different strategies to exert their antimycobacterial effects. Isoniazid, a long-standing cornerstone of tuberculosis therapy, requires intracellular activation to inhibit a key enzyme in cell wall synthesis. In contrast, this compound represents a novel approach by targeting a central enzyme in the pathogen's energy metabolism through allosteric inhibition.
Isoniazid: Disrupting the Mycolic Acid Synthesis Pathway
Isoniazid is a prodrug that, upon diffusing into Mycobacterium tuberculosis, is activated by the bacterial catalase-peroxidase enzyme, KatG.[1] This activation process generates a reactive isonicotinic acyl radical. This radical then covalently adducts with the nicotinamide adenine dinucleotide (NAD+) cofactor, forming an INH-NAD complex. This complex acts as a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA, a critical enzyme in the fatty acid synthase-II (FAS-II) pathway.[1] The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[1] The disruption of this vital structural component ultimately leads to bacterial cell death.
This compound: Allosteric Inhibition of Fumarate Hydratase
This compound, with the chemical name [N-(5-(azepan-1-ylsulfonyl)-2-methoxy-phenyl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl) acetamide], targets a central enzyme in the tricarboxylic acid (TCA) cycle, fumarate hydratase.[1][2] Unlike competitive inhibitors that bind to the enzyme's active site, this molecule acts as an allosteric inhibitor. It binds to a previously unidentified regulatory site on the fumarate hydratase enzyme, distinct from the active site where fumarate is converted to L-malate.[1][2] The binding of two molecules of the inhibitor to this allosteric site induces a significant conformational change in the enzyme. This change alters the shape of the active site, preventing the substrate (fumarate) from binding and thereby inhibiting the enzyme's catalytic activity.[2] By disrupting the TCA cycle, the inhibitor interferes with the bacterium's energy production and essential metabolic pathways.
II. Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and mechanisms of action for Isoniazid and this compound.
Caption: Mechanism of action of Isoniazid.
Caption: Mechanism of action of this compound.
III. Quantitative Data Comparison
The following table summarizes the available quantitative data for Isoniazid and this compound.
| Parameter | Isoniazid | This compound | Reference(s) |
| Target | Enoyl-Acyl Carrier Protein Reductase (InhA) | Fumarate Hydratase (allosteric site) | ,[2] |
| Mechanism | Covalent inhibition of mycolic acid synthesis | Allosteric inhibition of the TCA cycle | ,[2] |
| Minimum InhibitoryConcentration (MIC)vs. M. tuberculosis H37Rv | 0.015 - 0.06 µg/mL | Not explicitly reported for the parent compound. A derivative showed a whole-cell MIC of 7.5 µM. | [2] |
| Whole-Cell Activityvs. M. tuberculosis H37Rv | - | 35% growth reduction at 250 µM | [2] |
| Biochemical Assay (IC50) | - | IC50 of a derivative against M. tuberculosis fumarate hydratase: 2.0 µM | [2] |
IV. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
A. Determination of Minimum Inhibitory Concentration (MIC) for Isoniazid
Method: Broth Microdilution in Middlebrook 7H9 Broth
-
Inoculum Preparation: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Isoniazid is serially diluted in Middlebrook 7H9 broth in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A drug-free well serves as a positive control for growth, and an uninoculated well serves as a negative control.
-
Incubation: The plate is sealed and incubated at 37°C for 7 to 14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of Isoniazid that completely inhibits visible growth of the mycobacteria.
B. M. tuberculosis Fumarate Hydratase Activity Assay (for this compound)
Method: Fluorescence-Based Coupled Enzyme Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 384-well plate containing 50 mM Tris (pH 8.0), 5 mM MgCl₂, 0.01% Brij 35, 10 U/mL malate dehydrogenase (MDH), 1 U/mL citrate synthase, 150 µM NAD⁺, 200 µM acetyl-CoA, 0.05 mg/mL diaphorase, and 0.05 mM resazurin.
-
Enzyme and Inhibitor Addition: Purified recombinant M. tuberculosis fumarate hydratase is added to the wells. This compound, dissolved in DMSO, is added at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, fumaric acid.
-
Fluorescence Measurement: The plate is incubated at room temperature, and the fluorescence of resorufin (the product of resazurin reduction) is measured over time using a plate reader.
-
Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence increase. The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
C. M. tuberculosis Whole-Cell Growth Inhibition Assay (for this compound)
Method: GFP Reporter Assay
-
Bacterial Strain: A strain of M. tuberculosis H37Rv constitutively expressing Green Fluorescent Protein (GFP) is used.
-
Culture Preparation: The GFP-expressing M. tuberculosis is cultured in Middlebrook 7H9 medium supplemented with appropriate nutrients and antibiotics for plasmid maintenance.
-
Assay Setup: The bacterial culture is diluted and dispensed into a 96-well plate. This compound is added at various concentrations. A vehicle control (DMSO) is also included.
-
Incubation: The plate is incubated at 37°C.
-
Growth Measurement: Bacterial growth is monitored over several days by measuring the fluorescence of GFP using a plate reader.
-
Data Analysis: The percentage of growth inhibition is calculated by comparing the fluorescence in the inhibitor-treated wells to the vehicle control wells.
V. Conclusion
Isoniazid and this compound represent two distinct and valuable approaches to combating Mycobacterium tuberculosis. Isoniazid's well-established efficacy stems from its targeted disruption of mycolic acid synthesis, a pathway unique to mycobacteria. However, the emergence of resistance, often through mutations in the activating enzyme KatG, necessitates the development of novel therapeutics.
This compound offers a promising alternative by targeting a central metabolic enzyme, fumarate hydratase, through a novel allosteric mechanism. This mode of action may be less susceptible to pre-existing resistance mechanisms that affect Isoniazid. While the whole-cell activity of the initially identified "inhibitor 7" appears modest, the identification of a novel allosteric site provides a valuable starting point for structure-based drug design and optimization to develop more potent analogs. Further research to improve the whole-cell efficacy and pharmacokinetic properties of this class of inhibitors is warranted to explore their potential as future anti-tuberculosis agents.
References
Unveiling Synergistic Potential: A Comparative Guide to Tuberculosis Inhibitor 7 and First-Line TB Drugs
A Hypothetical Exploration into Enhanced Efficacy
The global fight against tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), is continually challenged by the emergence of drug-resistant strains. This has spurred research into novel therapeutic strategies, including the exploration of synergistic drug combinations to enhance the efficacy of existing treatments. This guide provides a comparative analysis of the potential synergistic effects of a novel compound, "Tuberculosis inhibitor 7," with the current first-line anti-TB drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol.
This compound has been identified as an allosteric inhibitor of the M.tb fumarate hydratase, a key enzyme in the tricarboxylic acid (TCA) cycle.[1] While this compound has demonstrated a dose-dependent impact on bacterial growth under aerobic conditions, it is not bactericidal on its own.[1] To date, no specific experimental data has been published on the synergistic interactions between this compound and first-line TB drugs. Therefore, this guide will present a hypothetical framework for potential synergistic mechanisms, supported by illustrative data and experimental protocols from studies on other synergistic TB drug combinations.
Mechanisms of Action: A Foundation for Synergy
Understanding the individual mechanisms of action is crucial to hypothesizing potential synergistic interactions.
This compound: This compound targets fumarate hydratase, an essential enzyme in the TCA cycle of M.tb. By inhibiting this enzyme, this compound disrupts the central carbon metabolism and energy production of the bacterium.[1]
First-Line TB Drugs:
-
Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme (KatG). Activated INH primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][3]
-
Rifampicin (RIF): Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription and protein synthesis.[4][5][6]
-
Pyrazinamide (PZA): Another prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase. POA is thought to disrupt membrane potential and interfere with energy production, and may also inhibit fatty acid synthase I and trans-translation.[7][8][9][10]
-
Ethambutol (EMB): Inhibits arabinosyl transferases, which are involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall.[3][11]
Hypothesized Synergistic Mechanisms with this compound
The disruption of the TCA cycle by this compound could potentially create vulnerabilities in M.tb that can be exploited by first-line drugs.
-
With Isoniazid and Ethambutol: By compromising the energy state of the bacterium, this compound could reduce the bacterium's ability to repair or compensate for cell wall damage induced by INH and EMB. This could lead to a more potent bactericidal effect at lower drug concentrations.
-
With Rifampicin: A compromised metabolic state due to TCA cycle inhibition may lead to a reduction in the expression or efficiency of efflux pumps, which can contribute to rifampicin resistance. This could result in higher intracellular concentrations of RIF, enhancing its efficacy.
-
With Pyrazinamide: The activity of PZA is pH-dependent and linked to the bacterium's energy metabolism. By disrupting the TCA cycle, this compound could alter the intracellular pH and further compromise energy production, potentially potentiating the effects of pyrazinoic acid.
Quantitative Analysis of Synergy: Illustrative Data
To assess the synergistic potential of drug combinations, the Fractional Inhibitory Concentration Index (FICI) is commonly calculated from checkerboard assays. A FICI of ≤ 0.5 is typically considered synergistic. The following table presents illustrative FICI data from a study on synergistic combinations of spectinomycin with other antibiotics against M. tuberculosis, demonstrating how such data is presented.
| Drug Combination (Illustrative Example) | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Spectinomycin | 100 | 6.25 | 0.19 | Synergy |
| Azithromycin | 32 | 4 | ||
| Spectinomycin | 100 | 25 | 0.5 | Synergy |
| Ketoconazole | 8 | 2 | ||
| Spectinomycin | 100 | 12.5 | 0.25 | Synergy |
| Rifampicin | 0.125 | 0.0156 |
This table is for illustrative purposes only and is based on data for spectinomycin combinations, not this compound.[12]
Experimental Protocols for Synergy Assessment
A detailed understanding of the experimental methodologies is critical for the accurate interpretation of synergy data.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess drug synergy.
-
Preparation of Drug Solutions: Stock solutions of each drug are prepared and serially diluted in a 96-well microplate format. One drug is diluted along the x-axis, and the other along the y-axis.
-
Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is prepared and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in culture medium.
-
Incubation: The prepared inoculum is added to each well of the 96-well plate containing the drug dilutions. The plate is then incubated at 37°C for 7-14 days.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of each drug, alone or in combination, that inhibits visible bacterial growth.
-
Calculation of FICI: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive/Indifference
-
FICI > 4.0: Antagonism
-
Visualizing Potential Pathways and Workflows
Diagrams can effectively illustrate complex biological pathways and experimental procedures.
Caption: Hypothesized synergistic mechanism of this compound and Isoniazid.
Caption: General experimental workflow for assessing drug synergy using a checkerboard assay.
References
- 1. pnas.org [pnas.org]
- 2. Molecular mechanism of the synergistic activity of ethambutol and isoniazid against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of the synergistic activity of ethambutol and isoniazid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rifampicin - Wikipedia [en.wikipedia.org]
- 5. Tuberculosis and pharmacological interactions: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Ethambutol and meropenem/clavulanate synergy promotes enhanced extracellular and intracellular killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tuberculosis Inhibitor 7 and Existing Therapies Against Fluoroquinolone-Resistant Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of fluoroquinolone-resistant Mycobacterium tuberculosis (Mtb) poses a significant threat to global tuberculosis control efforts, necessitating the development of novel therapeutics. This guide provides a comparative overview of a promising novel compound, "Tuberculosis inhibitor 7," and current alternative treatments for fluoroquinolone-resistant Mtb. While direct comparative data for this compound against resistant strains remains to be published, this guide synthesizes available preclinical data for this compound class and contrasts it with established and newer anti-tubercular agents.
Introduction to this compound
"this compound" is a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative that has demonstrated potent in vitro activity against drug-susceptible M. tuberculosis H37Rv, with a reported 90% minimum inhibitory concentration (MIC90) of 0.63 μM.[1] However, initial studies have indicated that this class of compounds may suffer from poor metabolic stability, showing short half-lives in mouse liver microsomes, which has thus far limited their in vivo efficacy.[2] To date, no studies have been published evaluating the efficacy of this compound specifically against fluoroquinolone-resistant Mtb strains.
Comparative In Vitro Activity
The following tables summarize the in vitro activity of current second-line and novel anti-TB drugs against multidrug-resistant (MDR), pre-extensively drug-resistant (pre-XDR), and extensively drug-resistant (XDR) Mtb isolates, many of which are fluoroquinolone-resistant. This data provides a benchmark against which future studies on this compound can be compared.
Table 1: In Vitro Activity of Selected Anti-TB Drugs Against Drug-Resistant M. tuberculosis Isolates [3][4]
| Drug | Resistance Category | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Bedaquiline | MDR-TB | 0.06 | 0.12 |
| Pre-XDR-TB | 0.06 | 0.12 | |
| XDR-TB | 0.12 | 0.5 | |
| Delamanid | MDR-TB | 0.015 | 0.03 |
| Pre-XDR-TB | 0.015 | 0.03 | |
| XDR-TB | 0.015 | 0.06 | |
| Linezolid | MDR-TB | 0.25 | 0.5 |
| Pre-XDR-TB | 0.5 | 1 | |
| XDR-TB | 1 | 32 | |
| Clofazimine | MDR-TB | 0.12 | 0.25 |
| Pre-XDR-TB | 0.12 | 0.25 | |
| XDR-TB | 0.25 | 0.5 |
Note: Pre-XDR-TB is defined as TB resistant to rifampicin and any fluoroquinolone. XDR-TB is defined as TB that is resistant to rifampicin, any fluoroquinolone, and at least one of bedaquiline or linezolid.[3]
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method to determine the MIC of a compound against Mtb.
-
Bacterial Culture: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Assay Setup: The assay is performed in a 96-well microplate. The outer wells are filled with sterile water to prevent evaporation. Test compounds are serially diluted in the plate.
-
Inoculation: A standardized inoculum of Mtb is added to each well.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Reading Results: After incubation, a freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well. The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[5]
2. Cytotoxicity Assay (e.g., MTS Assay)
This assay is used to evaluate the toxicity of a compound against mammalian cells.
-
Cell Culture: A suitable mammalian cell line (e.g., RAW 264.7 macrophages or HepG2 liver cells) is cultured in the appropriate medium and conditions.[6][7]
-
Assay Setup: Cells are seeded in a 96-well plate and incubated to allow for attachment.
-
Compound Exposure: The cells are then exposed to serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).[6][7]
-
Cell Viability Measurement: A reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. Viable cells metabolize the MTS into a formazan product that can be measured colorimetrically.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.[8]
Potential Mechanism of Action and Experimental Workflow
While the specific molecular target of this compound has not been fully elucidated, related imidazopyridine compounds have been shown to target the cytochrome bc1 complex (QcrB), a key component of the electron transport chain, leading to ATP depletion.[9][10]
Below is a diagram illustrating the proposed mechanism of action for the broader class of imidazopyridine anti-tubercular agents.
Caption: Proposed mechanism of action for imidazopyridine anti-tuberculars.
The following diagram outlines a typical experimental workflow for the in vitro evaluation of a novel anti-tubercular compound.
Caption: Experimental workflow for in vitro anti-tubercular compound evaluation.
Conclusion
This compound, a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative, represents a novel chemical scaffold with potent activity against drug-susceptible Mtb. However, critical data on its efficacy against fluoroquinolone-resistant strains and its in vivo performance are currently lacking. The comparative data on existing and new anti-TB drugs highlight the high bar for new candidates. Future research should prioritize evaluating this compound and optimized analogues against a panel of drug-resistant clinical isolates and addressing the metabolic liabilities of this chemical series to unlock its therapeutic potential.
References
- 1. 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. Bedaquiline, Delamanid, Linezolid, Clofazimine, and Capreomycin MIC Distributions for Drug Resistance Mycobacterium tuberculosis in Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 7. Frontiers | Identification of Novel Chemical Scaffolds that Inhibit the Growth of Mycobacterium tuberculosis in Macrophages [frontiersin.org]
- 8. Frontiers | Screening and Identification of a Novel Anti-tuberculosis Compound That Targets Deoxyuridine 5′-Triphosphate Nucleotidohydrolase [frontiersin.org]
- 9. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vivo Comparison of Novel Diarylquinoline TB Inhibitors: TBAJ-876 vs. TBAJ-587
A new generation of diarylquinolines, TBAJ-876 and TBAJ-587, demonstrate superior in vivo efficacy over the first-in-class drug bedaquiline, offering promising new avenues for shorter, more effective tuberculosis (TB) treatment regimens. This guide provides a detailed comparison of their preclinical in vivo performance, supported by experimental data and protocols.
This comparison guide synthesizes findings from recent preclinical studies to provide researchers, scientists, and drug development professionals with a direct comparison of two next-generation diarylquinoline (DARQ) inhibitors of Mycobacterium tuberculosis (Mtb). The data presented highlights their potential to overcome limitations of current therapies, including activity against resistant strains.
Executive Summary
TBAJ-876 and TBAJ-587 are novel diarylquinoline compounds designed to improve upon the efficacy and safety profile of bedaquiline, a cornerstone of modern multidrug-resistant TB (MDR-TB) therapy. Both compounds target the Mtb ATP synthase, a critical enzyme for cellular energy production. Preclinical in vivo studies in mouse models of TB have demonstrated that both TBAJ-876 and TBAJ-587 exhibit greater bactericidal activity than bedaquiline, including against Mtb strains with mutations in the Rv0678 gene, a common cause of bedaquiline resistance.[1][2]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of TBAJ-876 and TBAJ-587 in head-to-head and individual studies, showcasing their potent bactericidal effects in mouse models of chronic TB infection.
Table 1: Head-to-Head Comparison of TBAJ-876 and TBAJ-587 in Combination Therapy Against Mtb H37Rv in Mice (4 weeks of treatment)
| Treatment Regimen (daily dose, mg/kg) | Mean Lung CFU (log10) ± SD | Reduction in Bacterial Load (log10 CFU) vs. Untreated |
| Untreated | 6.58 ± 0.22 | - |
| Bedaquiline (25) + PaO | 4.13 ± 0.25 | 2.45 |
| TBAJ-587 (25) + PaO | 3.25 ± 0.19 | 3.33 |
| TBAJ-587 (50) + PaO | 2.89 ± 0.21 | 3.69 |
| TBAJ-876 (6.25) + PaO | 3.31 ± 0.23 | 3.27 |
PaO: Pretomanid and a novel oxazolidinone (TBI-223). Data adapted from a study comparing next-generation diarylquinolines.[3]
Table 2: Dose-Dependent Efficacy of TBAJ-876 Monotherapy Against Mtb H37Rv in Mice (4 weeks of treatment)
| Treatment (daily dose, mg/kg) | Mean Lung CFU (log10) ± SD | Reduction in Bacterial Load (log10 CFU) vs. Untreated |
| Untreated | 7.60 ± 0.15 | - |
| TBAJ-876 (3.1) | 4.40 ± 0.20 | 3.20 |
| TBAJ-876 (6.25) | 3.20 ± 0.18 | 4.40 |
| TBAJ-876 (12.5) | 2.40 ± 0.22 | 5.20 |
Data adapted from a study evaluating the bactericidal activity of TBAJ-876.[4]
Experimental Protocols
The following methodologies were employed in the key in vivo studies cited.
Chronic Mouse Model of Tuberculosis
-
Animal Model: Female BALB/c mice (6-8 weeks old) were used for the infection studies.
-
Infection: Mice were infected via aerosol exposure with Mycobacterium tuberculosis H37Rv to achieve an initial implantation of approximately 2-3 log10 CFU in the lungs. The infection was allowed to establish for 4 weeks to develop into a chronic state, with a bacterial load of approximately 6-7 log10 CFU in the lungs.
-
Drug Administration: The test compounds (TBAJ-876, TBAJ-587, bedaquiline) and combination agents were administered orally by gavage, once daily, 5 days a week. Drugs were formulated in a vehicle of 0.5% methylcellulose.
-
Efficacy Assessment: At specified time points (e.g., 4 and 8 weeks), cohorts of mice were euthanized, and their lungs were aseptically harvested. The lungs were homogenized in phosphate-buffered saline with 0.05% Tween 80. Serial dilutions of the homogenates were plated on 7H11 agar supplemented with OADC (oleic acid, albumin, dextrose, catalase). The plates were incubated at 37°C for 3-4 weeks, after which colony-forming units (CFU) were enumerated to determine the bacterial load.
-
Relapse Studies: To assess the sterilizing activity of the treatments, a subset of mice were held for an additional 12 weeks after the completion of therapy without further treatment. Subsequently, their lungs were cultured to determine the proportion of mice with bacterial relapse.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo efficacy studies of novel TB inhibitors.
Signaling Pathway: Inhibition of Mtb ATP Synthase
The diarylquinolines, including TBAJ-876 and TBAJ-587, exert their bactericidal effect by targeting the ε-subunit of the F1F0 ATP synthase in Mycobacterium tuberculosis. This enzyme is crucial for generating ATP, the primary energy currency of the cell. Inhibition of ATP synthase disrupts the proton motive force and depletes cellular energy levels, leading to bacterial death.
References
- 1. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy of the Novel Diarylquinoline TBAJ-587 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next-Generation Diarylquinolines Improve Sterilizing Activity of Regimens with Pretomanid and the Novel Oxazolidinone TBI-223 in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative Contributions of the Novel Diarylquinoline TBAJ-876 and its Active Metabolite to the Bactericidal Activity in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tuberculosis Inhibitor 7: Cross-Resistance Profiles with Existing TB Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-resistance profiles of compounds identified as "Tuberculosis inhibitor 7" against established anti-tuberculosis drugs. Due to the identification of at least two distinct molecules named "this compound" in scientific literature, this document will address both: an imidazo[1,2-b]pyridazine derivative and a fumarate hydratase inhibitor. The guide will focus on their mechanisms of action as a basis for predicting cross-resistance and will provide detailed experimental protocols for generating comparative data.
Data Presentation: A Framework for Comparison
Given the limited publicly available cross-resistance data for "this compound," the following table is presented as a template for researchers to populate with their own experimental findings. This structured format allows for a clear and direct comparison of the inhibitory activities of "this compound" against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.
| Drug/Compound | Target/Mechanism of Action | MIC (μM) vs. H37Rv (Drug-Susceptible) | MIC (μM) vs. Isoniazid-Resistant Strain | MIC (μM) vs. Rifampicin-Resistant Strain | MIC (μM) vs. Fluoroquinolone-Resistant Strain | MIC (μM) vs. MDR-TB Strain |
| This compound (Imidazo[1,2-b]pyridazine) | QcrB (Electron Transport Chain) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (Fumarate Hydratase Inhibitor) | Fumarate Hydratase (TCA Cycle) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Isoniazid | InhA (Mycolic Acid Synthesis) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Rifampicin | RNA Polymerase (rpoB) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Moxifloxacin | DNA Gyrase (gyrA/B) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Bedaquiline | ATP Synthase (atpE) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
To generate the data for the comparison table, the following experimental protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis strains (H37Rv, resistant strains)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
96-well microtiter plates (sterile, clear bottom)
-
Test compounds and standard TB drugs
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
-
Biosafety cabinet (Class II or III)
-
Incubator at 37°C
Procedure:
-
Prepare serial dilutions of the test compounds and standard drugs in 7H9 broth in the 96-well plates. The final volume in each well should be 100 µL.
-
Prepare an inoculum of M. tuberculosis from a mid-log phase culture. Adjust the turbidity to a McFarland standard of 1.0 and then dilute 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions.
-
Include control wells: a drug-free control (bacteria only) and a sterility control (broth only).
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Cross-Resistance Testing
To assess cross-resistance, the MIC of "this compound" is determined against a panel of well-characterized drug-resistant M. tuberculosis strains.
Procedure:
-
Follow the REMA protocol described above.
-
For each "this compound" compound, perform the assay using the following strains:
-
A drug-susceptible strain (e.g., H37Rv) as a baseline.
-
An isoniazid-resistant strain (e.g., with a katG or inhA mutation).
-
A rifampicin-resistant strain (e.g., with an rpoB mutation).
-
A fluoroquinolone-resistant strain (e.g., with a gyrA mutation).
-
A multidrug-resistant (MDR) strain.
-
-
Compare the MIC values obtained for the resistant strains to the MIC value for the susceptible strain. A significant increase in the MIC against a resistant strain suggests potential cross-resistance.
Visualizing Mechanisms of Action and Resistance
The following diagrams, generated using the DOT language, illustrate the cellular pathways targeted by the "this compound" compounds and existing TB drugs.
Caption: Mechanism of action of Imidazo[1,2-b]pyridazine derivative.
Caption: Mechanism of action of the Fumarate Hydratase inhibitor.
Caption: Cellular targets of major first- and second-line TB drugs.
Caption: Experimental workflow for determining cross-resistance.
By utilizing the provided framework and protocols, researchers can systematically evaluate the potential of "this compound" compounds in the context of existing drug resistance, a critical step in the development of new and effective anti-tuberculosis therapies.
comparative analysis of "Tuberculosis inhibitor 7" and bedaquiline
A comparative analysis of the novel investigational agent "Tuberculosis inhibitor 7" and the approved drug bedaquiline reveals distinct mechanisms of action and highlights the ongoing efforts in the development of new anti-tuberculosis therapies. While bedaquiline is a cornerstone of treatment for multidrug-resistant tuberculosis, "this compound" represents a novel approach targeting a different essential pathway in Mycobacterium tuberculosis.
Mechanism of Action
This compound: This compound is an allosteric inhibitor of fumarate hydratase, a crucial enzyme in the tricarboxylic acid (TCA) cycle of Mycobacterium tuberculosis.[1] By binding to an allosteric site, it induces a conformational change in the enzyme, preventing it from carrying out its function in the TCA cycle.[1] This disruption of a central metabolic pathway inhibits bacterial growth.[1]
Bedaquiline: Bedaquiline targets the ATP synthase of Mycobacterium tuberculosis, an enzyme essential for generating cellular energy.[2][3][4][5][6] It specifically binds to the c-subunit of the F0 rotor of ATP synthase, effectively stalling the enzyme and inhibiting ATP synthesis, which leads to bacterial cell death.[2][4]
Efficacy
This compound: In vitro studies have demonstrated that "this compound" can inhibit the growth of Mycobacterium tuberculosis H37Rv.[1][7] Treatment with this inhibitor resulted in a dose-dependent decrease in bacterial growth under aerobic conditions.[1][7] One study reported a minimum inhibitory concentration (MIC90) of 0.63 μM against Mycobacterium tuberculosis.[8] However, it did not show bactericidal effects under the tested conditions.[1] There is currently no available data from clinical trials in humans.
Bedaquiline: Bedaquiline is a potent bactericidal agent against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[3][5][6] Clinical trials and real-world data have consistently shown that bedaquiline-containing regimens improve sputum culture conversion rates and treatment success rates in patients with multidrug-resistant tuberculosis.[9][10][11] The MIC for bedaquiline against M. tuberculosis typically ranges from 0.002 to 0.06 μg/mL.[5]
Data Presentation
Table 1: Comparison of In Vitro Efficacy
| Feature | This compound | Bedaquiline |
| Target | Fumarate Hydratase[1] | ATP Synthase[2][3][4][5][6] |
| MIC90 | 0.63 μM[8] | ~0.03 μg/mL[5] |
| Activity | Bacteriostatic (in tested conditions)[1] | Bactericidal[3][5][6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for this compound (Summarized from cited research): The MIC90 for "this compound" against Mycobacterium tuberculosis was determined using a broth microdilution method. The bacteria were cultured in 7H9 medium supplemented with appropriate nutrients. The compound was serially diluted in a 96-well plate, and a standard inoculum of the bacteria was added to each well. The plates were incubated at 37°C, and the MIC90 was defined as the lowest concentration of the compound that inhibited 90% of the bacterial growth, which was measured by fluorescence of a constitutively expressing green fluorescent protein (GFP) after a set incubation period.[1]
Determination of Bedaquiline Efficacy in Clinical Trials (General Protocol): The efficacy of bedaquiline is typically evaluated in randomized, controlled clinical trials. Patients with multidrug-resistant tuberculosis are assigned to receive either a standard background regimen plus bedaquiline or a placebo. The primary efficacy endpoint is often the time to sputum culture conversion, defined as the interval from the start of treatment to the first of two consecutive negative sputum cultures collected at least 25 days apart. Treatment success is also a key outcome, defined as completion of treatment with evidence of cure.[9][10]
Safety and Development Stage
This compound: As an early-stage investigational compound, there is no available information on the safety profile of "this compound" in humans. Preclinical studies would be required to assess its toxicity and pharmacokinetic properties before it could be considered for clinical development.
Bedaquiline: Bedaquiline has a well-characterized safety profile from extensive clinical use. A notable adverse effect is the potential for QT interval prolongation, which requires careful monitoring.[9][10][11] Other reported adverse events include nausea, arthralgia, and headache.[12] Despite these potential side effects, the World Health Organization recommends its use in specific regimens for the treatment of multidrug-resistant tuberculosis due to its proven efficacy.[9][10]
Visualizations
Caption: Comparative signaling pathways of this compound and Bedaquiline.
Caption: Contrasting experimental workflows for efficacy assessment.
References
- 1. pnas.org [pnas.org]
- 2. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bedaquiline - Wikipedia [en.wikipedia.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Efficacy and Safety of Bedaquiline in the Treatment of Pulmonary Tuberculosis Patients: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. endtb.org [endtb.org]
Evaluating "Tuberculosis Inhibitor 7" in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic agents and combination strategies. "Tuberculosis inhibitor 7," a selective allosteric inhibitor of Mtb fumarate hydratase, presents a promising novel mechanism of action. This guide provides a comparative framework for evaluating its potential in combination therapy, summarizing available data and outlining standard experimental protocols for further investigation.
"this compound": A Novel Mechanism of Action
"this compound" is a small molecule that selectively inhibits the fumarate hydratase of M. tuberculosis. This enzyme is a key component of the tricarboxylic acid (TCA) cycle, which is essential for the bacterium's metabolism and survival.[1][2][3] Unlike many existing anti-TB drugs that target cell wall synthesis or DNA replication, this inhibitor acts on a central metabolic pathway.
The inhibitor binds to a previously unidentified allosteric site on the fumarate hydratase enzyme.[2][3][4] This binding induces a conformational change that prevents the substrate from accessing the active site, thereby blocking the enzyme's function.[2][4] This allosteric binding site is not conserved in the human homolog of the enzyme, which provides a basis for its selective activity against Mtb.[2][3]
Current Landscape of TB Combination Therapy
Effective treatment for TB relies on combination therapy to prevent the development of drug resistance and to target different populations of Mtb bacilli.[5] Standard treatment regimens for drug-susceptible TB typically involve a combination of first-line drugs, while drug-resistant TB requires more complex and often more toxic combinations of second-line agents.
Standard Anti-TB Drugs
| Drug Class | Drug Examples | Mechanism of Action |
| First-Line Agents | Isoniazid, Rifampicin, Pyrazinamide, Ethambutol | Inhibition of mycolic acid synthesis, inhibition of RNA synthesis, disruption of membrane potential and protein synthesis, inhibition of arabinogalactan synthesis. |
| Second-Line Agents | Fluoroquinolones (e.g., Moxifloxacin), Aminoglycosides (e.g., Amikacin), Polypeptides (e.g., Capreomycin), Bedaquiline, Delamanid, Linezolid | Inhibition of DNA gyrase, inhibition of protein synthesis, inhibition of protein synthesis, inhibition of ATP synthase, inhibition of mycolic acid synthesis, inhibition of protein synthesis. |
Evaluating "this compound" in Combination: Experimental Framework
To date, publically available studies specifically evaluating "this compound" in combination with other anti-TB drugs are limited. However, a well-established framework of in vitro and in vivo experiments is used to assess the potential of any new drug candidate in a combination regimen.
In Vitro Synergy Studies
1. Checkerboard Assay: This method is used to determine the interaction between two or more drugs.[6][7][8][9][10] The minimum inhibitory concentration (MIC) of each drug is determined alone and in combination, allowing for the calculation of the Fractional Inhibitory Concentration Index (FICI).[11]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Experimental Protocol: Checkerboard Assay
-
Prepare a 96-well microtiter plate.
-
Serially dilute Drug A horizontally and Drug B vertically in a suitable broth medium (e.g., Middlebrook 7H9).
-
Inoculate each well with a standardized suspension of M. tuberculosis.
-
Incubate the plates at 37°C.
-
Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the FICI using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[11]
2. Time-Kill Kinetics Assay: This assay evaluates the bactericidal or bacteriostatic activity of drugs alone and in combination over time.[5][12][13][14][15]
Experimental Protocol: Time-Kill Kinetics Assay
-
Inoculate flasks containing broth medium with a standardized suspension of M. tuberculosis.
-
Add the drugs at predetermined concentrations (e.g., at their MIC).
-
Incubate the flasks at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96, and 120 hours), withdraw aliquots from each flask.[12][15]
-
Perform serial dilutions and plate on solid medium (e.g., Middlebrook 7H11 agar) to determine the number of colony-forming units (CFU)/mL.
-
Plot the log10 CFU/mL versus time to visualize the killing kinetics.
In Vivo Efficacy Studies
Murine Model of Tuberculosis: The mouse model is the most common in vivo model for evaluating the efficacy of new anti-TB drugs and combination regimens.[16][17][18][19][20]
Experimental Protocol: Murine Model of TB
-
Infect mice (e.g., BALB/c or C57BL/6 strains) with an aerosolized suspension of M. tuberculosis.[16][17]
-
After a pre-treatment period to allow for the establishment of infection, begin treatment with the drug(s) of interest, administered via an appropriate route (e.g., oral gavage).
-
Treatment is typically administered for several weeks.
-
At the end of the treatment period, euthanize the mice and homogenize their lungs and spleens.
-
Plate serial dilutions of the organ homogenates on solid medium to determine the bacterial load (CFU).
-
Compare the CFU counts between treated and untreated groups to assess the efficacy of the treatment.
Data Presentation
As no specific quantitative data for "this compound" in combination therapy is available, the following tables are presented as templates for how such data would be structured.
Table 1: In Vitro Synergy of this compound with First-Line Anti-TB Drugs (Hypothetical Data)
| Combination | M. tuberculosis Strain | MIC of Inhibitor 7 Alone (µM) | MIC of Combination Drug Alone (µg/mL) | MIC of Inhibitor 7 in Combination (µM) | MIC of Combination Drug in Combination (µg/mL) | FICI | Interaction |
| Inhibitor 7 + Isoniazid | H37Rv | X | Y | X' | Y' | Z | Synergy/Additive/Antagonism |
| Inhibitor 7 + Rifampicin | H37Rv | X | Y | X' | Y' | Z | Synergy/Additive/Antagonism |
| Inhibitor 7 + Ethambutol | H37Rv | X | Y | X' | Y' | Z | Synergy/Additive/Antagonism |
| Inhibitor 7 + Pyrazinamide | H37Rv | X | Y | X' | Y' | Z | Synergy/Additive/Antagonism |
Table 2: In Vivo Efficacy of this compound in Combination in a Murine Model (Hypothetical Data)
| Treatment Group | Dosage | Mean Log10 CFU in Lungs (± SD) | Mean Log10 CFU in Spleen (± SD) |
| Untreated Control | - | A | B |
| Isoniazid | 10 mg/kg | C | D |
| This compound | 50 mg/kg | E | F |
| Isoniazid + this compound | 10 mg/kg + 50 mg/kg | G | H |
Visualizations
Signaling Pathway of Fumarate Hydratase Inhibition
Caption: Allosteric inhibition of Mtb fumarate hydratase by this compound.
Experimental Workflow for Evaluating Combination Therapy
Caption: Workflow for preclinical evaluation of anti-TB combination therapies.
Conclusion and Future Directions
"this compound" represents a promising new class of anti-TB agents with a novel mechanism of action. While direct evidence of its efficacy in combination therapy is not yet available, the experimental framework outlined in this guide provides a clear path for its evaluation. Further studies are crucial to determine its potential synergistic, additive, or antagonistic interactions with existing anti-TB drugs. Should these studies demonstrate favorable outcomes, "this compound" could become a valuable component of future combination regimens, particularly for drug-resistant strains of M. tuberculosis.
References
- 1. pnas.org [pnas.org]
- 2. Selective small molecule inhibitor of the Mycobacterium tuberculosis fumarate hydratase reveals an allosteric regulatory site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective small molecule inhibitor of the Mycobacterium tuberculosis fumarate hydratase reveals an allosteric regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Time-kill kinetics of slowly growing mycobacteria common in pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 7. tsijournals.com [tsijournals.com]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time-kill kinetics of antibiotics active against rapidly growing mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.eur.nl [pure.eur.nl]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mouse Models for Mycobacterium tuberculosis Pathogenesis: Show and Do Not Tell - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing the Bactericidal vs. Bacteriostatic Activity of Novel Tuberculosis Inhibitors: A Case Study of "Tuberculosis Inhibitor 7"
For researchers and drug development professionals in the field of infectious diseases, particularly tuberculosis, a critical aspect of characterizing a new antimicrobial agent is determining whether its action is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This distinction has profound implications for potential therapeutic applications, combination therapies, and the overall strategy for combating Mycobacterium tuberculosis. This guide provides a framework for this assessment, using the hypothetical "Tuberculosis inhibitor 7" as a case study for comparison against established first-line anti-tuberculosis drugs.
Understanding the Bactericidal vs. Bacteriostatic Dichotomy
A bacteriostatic agent prevents the growth and replication of bacteria, essentially keeping the bacterial population in check and allowing the host's immune system to clear the infection.[1] In contrast, a bactericidal agent actively kills the bacteria, leading to a reduction in the bacterial load.[1] For a persistent and slow-growing pathogen like Mycobacterium tuberculosis, bactericidal drugs are often preferred to shorten treatment duration and reduce the risk of developing drug resistance.
Experimental Protocols for Activity Assessment
To objectively determine the nature of an inhibitor's activity, a series of standardized in vitro experiments are essential. The following protocols are fundamental in mycobacteriology for distinguishing between bactericidal and bacteriostatic effects.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]
Methodology:
-
Inoculum Preparation: A standardized suspension of Mycobacterium tuberculosis (e.g., H37Rv strain) is prepared in a suitable broth medium, such as Middlebrook 7H9.
-
Drug Dilution: The test compound ("this compound") is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (no drug) and negative (no bacteria) controls are included.
-
Incubation: The plate is incubated at 37°C for a defined period, typically 7-14 days for M. tuberculosis.
-
Endpoint Determination: The MIC is determined as the lowest drug concentration at which there is no visible growth, which can be assessed visually or by using a growth indicator like Resazurin.[2][3]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Methodology:
-
Post-MIC Plating: Following the MIC determination, an aliquot from each well that shows no visible growth is plated onto solid agar medium (e.g., Middlebrook 7H10 or 7H11).
-
Incubation: The agar plates are incubated at 37°C for 3-4 weeks until colonies are visible.
-
Endpoint Determination: The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in the initial bacterial inoculum.
The ratio of MBC to MIC is often used to classify the drug's activity. A ratio of ≤4 is generally considered indicative of bactericidal activity, while a higher ratio suggests bacteriostatic activity.
Time-Kill Curve Assay
This dynamic assay provides information on the rate of bacterial killing over time at different drug concentrations.
Methodology:
-
Culture Preparation: A log-phase culture of M. tuberculosis is prepared.
-
Drug Exposure: The culture is exposed to the test compound at various multiples of its MIC (e.g., 1x, 4x, 10x MIC). A no-drug control is included.
-
Sampling: At specified time points (e.g., 0, 2, 4, 7, and 14 days), aliquots are taken from each culture.
-
Viable Cell Counting: The number of viable bacteria (colony-forming units, CFU/mL) in each aliquot is determined by plating serial dilutions on agar plates.
-
Data Analysis: The log10 CFU/mL is plotted against time for each drug concentration. A bactericidal agent will show a significant reduction (typically ≥3-log10) in CFU/mL compared to the initial inoculum, while a bacteriostatic agent will maintain the CFU/mL at or near the initial level.
Data Presentation and Comparative Analysis
To facilitate a clear comparison, the quantitative data obtained from these experiments should be summarized in tables. Below are examples of how data for "this compound" could be presented alongside established anti-tuberculosis drugs.
Table 1: MIC and MBC Data for "this compound" and Comparator Drugs against M. tuberculosis
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound (Hypothetical) | 0.5 | 1.0 | 2 | Bactericidal |
| Isoniazid | 0.025 - 0.05 | 0.1 - 0.5 | 4 - 10 | Primarily Bactericidal[4][5] |
| Rifampin | 0.05 - 0.1 | 0.2 - 0.5 | 4 - 5 | Bactericidal[4][6] |
| Ethambutol | 1.0 - 5.0 | > 20 | > 4-20 | Bacteriostatic[4][7] |
| Pyrazinamide | 20 - 100 | Varies | Varies | Bactericidal (at acidic pH) |
Note: The activity of Pyrazinamide is highly dependent on an acidic pH environment.
Table 2: Summary of Time-Kill Assay Results (Hypothetical Log10 CFU/mL Reduction at 7 Days)
| Compound (at 4x MIC) | Initial Inoculum (Log10 CFU/mL) | Log10 CFU/mL at Day 7 | Log10 Reduction | Interpretation |
| This compound | 6.0 | 2.5 | 3.5 | Bactericidal |
| Isoniazid | 6.0 | 3.0 | 3.0 | Bactericidal |
| Rifampin | 6.0 | 3.5 | 2.5 | Bactericidal |
| Ethambutol | 6.0 | 5.8 | 0.2 | Bacteriostatic |
| No-Drug Control | 6.0 | 7.5 | -1.5 (Growth) | - |
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz can effectively illustrate the experimental processes and the logic behind data interpretation.
Caption: Workflow for MIC and MBC determination.
Caption: Interpreting time-kill curve data.
Caption: Common drug targets in M. tuberculosis.
Conclusion and Implications for Drug Development
For drug development professionals, a compound with these characteristics would be a highly promising lead. Bactericidal drugs are crucial for effective tuberculosis treatment as they can:
-
Lead to faster sputum culture conversion.
-
Potentially shorten the overall duration of therapy.
-
Reduce the likelihood of acquiring drug resistance.
The next steps in the preclinical development of "this compound" would involve assessing its activity against drug-resistant strains, evaluating its efficacy in in vivo models of tuberculosis, and investigating its mechanism of action to understand which of the critical cellular pathways it inhibits. This comprehensive assessment of bactericidal versus bacteriostatic activity is a cornerstone of modern anti-tuberculosis drug discovery and development.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. journals.asm.org [journals.asm.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Bacteriostatic and bactericidal activity of antituberculosis drugs against Mycobacterium tuberculosis, Mycobacterium avium-Mycobacterium intracellulare complex and Mycobacterium kansasii in different growth phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early Bactericidal Activity of Different Isoniazid Doses for Drug-Resistant Tuberculosis (INHindsight): A Randomized, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bactericidal and sterilizing activities of antituberculosis drugs during the first 14 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimycobacterial Agents Differ with Respect to Their Bacteriostatic versus Bactericidal Activities in Relation to Time of Exposure, Mycobacterial Growth Phase, and Their Use in Combination - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tuberculosis Inhibitor 7: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Tuberculosis inhibitor 7 must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
Chemical Safety Profile
This compound, a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative, is classified as a non-hazardous substance. Despite this classification, it is imperative to follow standard laboratory safety protocols and to handle the compound with care.
| Property | Information | Reference |
| GHS Classification | Not a hazardous substance or mixture | |
| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, or OSHA | |
| Chemical Stability | Stable under standard ambient conditions |
Disposal Procedures
Given its non-hazardous nature, the primary consideration for disposal is the prevention of environmental release.
For Uncontaminated this compound:
-
Consult Local Regulations: Always consult your institution's environmental health and safety (EHS) department and local regulations for chemical waste disposal.
-
Original Container: Whenever possible, dispose of the compound in its original container.
-
Chemical Waste Stream: Dispose of this compound through your institution's designated chemical waste stream for non-hazardous materials.
-
Labeling: Ensure the container is clearly labeled with the chemical name and quantity.
For Materials Contaminated with this compound:
For laboratory materials such as personal protective equipment (PPE), pipette tips, and containers that have come into contact with this compound, disposal should follow standard laboratory procedures for non-hazardous chemical waste.
Disposal of Materials Potentially Contaminated with Mycobacterium tuberculosis
In a research setting where this compound is used in experiments involving live Mycobacterium tuberculosis, all potentially infectious materials must be decontaminated prior to disposal.
Decontamination and Disposal Protocol:
-
Autoclaving: All cultures, stocks, and other materials confirmed or potentially contaminated with M. tuberculosis must be decontaminated, preferably by autoclaving.[1][2]
-
Incineration: Following decontamination, materials should be incinerated.[1][2] Landfill disposal, even after decontamination, is discouraged.[1][2]
-
Disinfectants: Use disinfectants proven effective against M. tuberculosis for cleaning work surfaces and equipment.[1]
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of materials related to this compound research.
Caption: Decision workflow for the disposal of materials from this compound research.
Signaling Pathway for Inhibition (Hypothetical)
While the precise mechanism of action for this compound is a subject of ongoing research, a hypothetical signaling pathway for its inhibitory effect on Mycobacterium tuberculosis is illustrated below.
Caption: Hypothetical mechanism of action for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
